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  • Product: Tributyl(5-fluoro-2-methoxyphenyl)stannane
  • CAS: 223432-26-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Tributyl(5-fluoro-2-methoxyphenyl)stannane

Executive Summary Tributyl(5-fluoro-2-methoxyphenyl)stannane (CAS: 223432-26-6) is a specialized organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions (Stille coupling). It serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyl(5-fluoro-2-methoxyphenyl)stannane (CAS: 223432-26-6) is a specialized organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions (Stille coupling). It serves as a critical building block for introducing the 5-fluoro-2-methoxyphenyl moiety into complex heterocycles, a structural motif frequently observed in kinase inhibitors and CNS-active pharmaceutical agents.

This guide details the synthesis of this compound via cryogenic lithium-halogen exchange, outlines rigorous characterization protocols, and defines the handling procedures necessary to mitigate the toxicity and instability inherent to organostannanes.

Strategic Utility and Mechanism

The value of Tributyl(5-fluoro-2-methoxyphenyl)stannane lies in its ability to transfer an electron-rich, fluorinated aryl group under mild, neutral conditions. Unlike boronic acids (Suzuki coupling), which require basic activation, stannanes can be coupled with base-sensitive substrates.

Mechanism of Action (Stille Coupling Context)

The compound enters the catalytic cycle after the oxidative addition of an aryl halide to a Pd(0) catalyst. The transmetallation step is the rate-determining interaction where the 5-fluoro-2-methoxyphenyl group is transferred from the tin center to the palladium center.

StilleCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_X R-Pd(II)-X OxAdd->PdII_X TransMet Transmetallation (Sn-Ar Reagent) PdII_X->TransMet + Tributyl(5-fluoro-2-methoxyphenyl)stannane PdII_Ar R-Pd(II)-Ar TransMet->PdII_Ar - Bu3SnX RedElim Reductive Elimination (Product R-Ar) PdII_Ar->RedElim RedElim->Pd0

Figure 1: The role of Tributyl(5-fluoro-2-methoxyphenyl)stannane in the Stille cross-coupling catalytic cycle.

Synthesis Protocol

The most reliable route to this compound is the lithium-halogen exchange of 2-bromo-4-fluoroanisole followed by electrophilic quenching with tributyltin chloride. This method is preferred over Grignard formation due to the mild conditions and higher functional group tolerance.

Reaction Scheme

Precursor: 2-Bromo-4-fluoroanisole (CAS: 452-08-4) Reagents: n-Butyllithium (2.5 M in hexanes), Tributyltin chloride (Bu3SnCl).[1] Solvent: Anhydrous Tetrahydrofuran (THF).[2][3]

SynthesisRoute Start 2-Bromo-4-fluoroanisole (Precursor) Step1 Lithiation (-78°C, THF) Reagent: n-BuLi Start->Step1 Inter Intermediate: (5-Fluoro-2-methoxyphenyl)lithium Step1->Inter Li/Br Exchange Step2 Quench (-78°C to RT) Reagent: Bu3SnCl Inter->Step2 Product Tributyl(5-fluoro-2-methoxyphenyl)stannane (Final Product) Step2->Product Electrophilic Substitution

Figure 2: Synthesis pathway via cryogenic lithiation.

Step-by-Step Methodology
Materials Preparation
  • Glassware: Flame-dry a 250 mL 3-neck round-bottom flask, addition funnel, and magnetic stir bar under vacuum. Backfill with dry Argon or Nitrogen (3 cycles).

  • Solvent: Obtain 50 mL of anhydrous THF (distilled from Na/benzophenone or from a solvent purification system).

  • Reagents: Titrate n-BuLi prior to use to ensure accurate stoichiometry.

Experimental Procedure
  • Precursor Dissolution: Charge the flask with 2-bromo-4-fluoroanisole (2.05 g, 10.0 mmol) and anhydrous THF (40 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-Butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol, 1.1 equiv) dropwise via syringe or addition funnel over 20 minutes.

    • Critical: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling.

    • Observation: The solution may turn a pale yellow or orange color.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete lithium-halogen exchange.

  • Quenching: Add Tributyltin chloride (3.58 g, 2.98 mL, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification (Critical)

Aryl stannanes are prone to protodestannylation (loss of the tin group) on acidic silica gel.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Neutral Alumina OR Silica Gel pre-treated with 2% Triethylamine (Et₃N) in hexanes.

  • Eluent: 100% Hexanes to 5% Ethyl Acetate/Hexanes gradient.

  • Yield: Typical isolated yields range from 75% to 85%.

Characterization Framework

Validation of the product requires confirming the presence of the butyl chains, the specific substitution pattern on the aryl ring, and the integrity of the C-Sn bond.

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
¹H NMR Aryl Region~6.8 - 7.2 ppm (m, 3H) . Look for Sn satellites (¹¹⁷Sn/¹¹⁹Sn) on the proton ortho to the stannyl group (H6).
Methoxy~3.75 ppm (s, 3H) . Singlet.
Butyl Chains0.8 - 1.6 ppm (m, 27H) . Characteristic multiplets for n-butyl groups.
¹³C NMR C-Sn~135-145 ppm . Carbon directly attached to Sn will show satellite peaks.
C-F~155-160 ppm (d) . Doublet due to C-F coupling (

Hz).
¹⁹F NMR Shift~ -120 to -125 ppm . Typical for fluoro-anisole derivatives.[1][4][5][6]
¹¹⁹Sn NMR Shift~ -20 to -40 ppm . Characteristic range for aryl-tributylstannanes.
HRMS IonizationEI or ESI+. Look for molecular ion cluster matching Sn isotope pattern (¹²⁰Sn is major, but ¹¹⁸Sn and ¹¹⁶Sn are significant).
Quality Control Checkpoints
  • Absence of Precursor: Ensure no 2-bromo-4-fluoroanisole remains (check GC-MS or TLC).

  • Absence of Protodestannylation: Check for 4-fluoroanisole (formed by hydrolysis of the C-Sn bond). This appears as a simplified aromatic system without butyl groups.

  • Tin Purity: Check for residual Bu₃SnCl or Hexabutylditin (Bu₃Sn-SnBu₃) by ¹¹⁹Sn NMR.

Handling, Safety, and Stability

Toxicity Profile

Organotin compounds are neurotoxic and skin irritants. Tributyltin species can be absorbed through the skin.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Engineering Controls: All operations, including weighing and rotary evaporation, must be performed in a functioning fume hood.

Stability & Storage
  • Light Sensitivity: Mild. Store in amber vials.

  • Oxidation: Slowly oxidizes in air to form stannoxanes. Store under an inert atmosphere (Argon/Nitrogen) at 4°C.

  • Shelf Life: 6-12 months if stored correctly.

Waste Disposal

Do NOT dispose of organotin waste in standard organic waste containers.

  • Segregate into a dedicated "Heavy Metal / Organotin" waste stream.

  • Equipment cleaning: Rinse glassware with acetone/ethanol, then wash with a solution of KMnO₄ or bleach to oxidize residual traces (optional, depending on facility protocols), before standard cleaning.

References

  • Stille Cross-Coupling Mechanism and Utility

    • Title: The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Synthesis of Aryl Stannanes via Lithiation Title: A Researcher's Guide to Tributyl(3-methoxyphenyl)stannane in Cross-Coupling Reactions (Analogous Protocol) Source: BenchChem
  • Precursor Data: 2-Bromo-4-fluoroanisole Title: 2-Bromo-4-fluoroanisole Product Page and Safety D
  • Product Identification and CAS Verific

    • Title: Stannane, tributyl(5-fluoro-2-methoxyphenyl)- (CAS 223432-26-6)[7]

    • Source: ChemicalBook
  • Organotin Purification Techniques Title: Palladium-Catalyzed Reactions of Organotin Compounds (Review covering purification) Source: Synthesis (Thieme Connect)

Sources

Exploratory

Topic: Introduction to Stille Coupling with Functionalized Stannanes

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic electrophiles, represe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic electrophiles, represents a cornerstone of modern synthetic chemistry for carbon-carbon bond formation.[1][2][3] Its enduring relevance, particularly in the synthesis of complex pharmaceuticals and natural products, is due to its remarkable tolerance of diverse functional groups, mild reaction conditions, and the stability of the organotin reagents to air and moisture.[1][4][5] This guide provides a deep dive into the mechanistic underpinnings of the Stille coupling, offers field-proven insights into reaction optimization, and places special emphasis on the strategic use of functionalized stannanes. We will explore the causality behind experimental choices, from catalyst selection to solvent effects, and address the primary challenge of organotin toxicity with validated purification protocols. This document is designed to serve as a practical and authoritative resource for scientists leveraging this powerful transformation in their research and development endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

The power of the Stille coupling lies in its predictable and well-studied catalytic cycle.[6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a 14-electron Pd(0) species, which can be generated in situ from various Pd(0) or Pd(II) precursors.[8]

  • Oxidative Addition : The cycle begins with the reaction of the organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate) with the active Pd(0) catalyst. This step forms a 16-electron square planar Pd(II) intermediate, with the R¹ and X groups now bonded to the palladium center.[8] The reactivity of the electrophile generally follows the order I > Br > OTf > Cl, a choice dictated by the strength of the carbon-halogen bond.[6]

  • Transmetalation : This is often the rate-determining step of the cycle.[6] The organostannane (R²-SnR₃) reagent exchanges its R² group with the halide (X) on the palladium complex. The precise mechanism can be associative, proceeding through a transient, 18-electron pentavalent palladium species.[6] The rate of group transfer from tin is a critical consideration: alkynyl > alkenyl > aryl > allyl > alkyl.[9] This predictable selectivity allows for the use of "dummy" ligands (like butyl groups) on the tin, which are less likely to transfer, thus conserving the more valuable functionalized group.

  • Reductive Elimination : The final step involves the formation of the new C-C bond (R¹-R²). The two organic fragments (R¹ and R²) are eliminated from the palladium center, which is reduced from Pd(II) back to the active Pd(0) state, ready to re-enter the catalytic cycle.[6][8] This step typically requires the R¹ and R² groups to be in a cis orientation on the palladium complex.[8]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pd2_ox L₂Pd(II)(R¹)X pd0->pd2_ox Oxidative Addition pd2_trans L₂Pd(II)(R¹)(R²) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product electrophile R¹-X electrophile->pd2_ox stannane R²-SnBu₃ stannane->pd2_trans byproduct X-SnBu₃

Caption: The Palladium-Catalyzed Stille Coupling Cycle.

The Functionalized Stannane: Expanding Synthetic Horizons

The organostannane is not merely a passive component but the key that unlocks the vast synthetic potential of the Stille coupling. Organotin reagents are valued for being stable to air and moisture, a significant advantage over other organometallics like organolithiums or Grignards.[6][10] This stability allows for a broad tolerance of sensitive functional groups such as esters, amides, ketones, and even free hydroxyl groups, minimizing the need for cumbersome protection-deprotection steps.[2][4][11]

Preparation of Functionalized Stannanes: While many simple stannanes are commercially available, the synthesis of custom, functionalized variants is often necessary.[8] Common methods include:

  • From Organohalides: Reaction of an organolithium or Grignard reagent (derived from the corresponding halide) with a trialkyltin halide (e.g., Bu₃SnCl).[12]

  • Hydrostannylation: The palladium-catalyzed addition of a tin hydride (e.g., Bu₃SnH) across an alkyne or allene, which can be highly regio- and stereoselective.[13]

  • Direct Stannylation: Cobalt-catalyzed reactions can produce arylstannanes directly from aryl halides and tributylstannyl chloride.[14] More recently, transition-metal-free methods have been developed for stannylating alkyl halides with hexamethyldistannane.[13]

  • From Tetraalkynylstannanes: These stable, easily prepared reagents can serve as efficient sources for coupling reactions, transferring their alkynyl groups to aryl halides.[15]

The ability to incorporate complex functionality into the stannane partner is a key reason the Stille coupling is widely used in the total synthesis of natural products and drug candidates.[1][8][16]

Optimizing the Reaction: A Practical Guide

Achieving high yields and clean conversions in Stille couplings requires careful optimization of several parameters. The "no one size fits all" principle applies, and the ideal conditions are highly substrate-dependent.

Palladium Catalyst and Ligand Selection

The choice of palladium source and its associated ligands is the most critical factor influencing reaction efficiency.

  • Palladium Precursors: Both Pd(0) and Pd(II) complexes can be used. Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][8] Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂ are also effective, as they are reduced to the active Pd(0) species in the reaction mixture.[8][10]

  • Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard, robust choice.[10] Triphenylarsine (AsPh₃) has been shown to be superior in certain cases, dramatically improving yields where Pd(OAc)₂ alone was ineffective.[1] The development of electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃) has been a major advance, enabling the coupling of less reactive electrophiles like aryl chlorides under milder conditions.[5][17]

Data Presentation: Catalyst System Optimization

The following table, adapted from data on the synthesis of methyl carlactonoate, illustrates the profound impact of catalyst and ligand choice on reaction yield.[1]

EntryPalladium Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)-DMF23< 5
2Pd(PPh₃)₄ (20)-DMF2345
3Pd₂(dba)₃ (10)PPh₃ (40)DMF2355
4 Pd₂(dba)₃ (10) AsPh₃ (40) DMF 23 75
5PdCl₂(dppf) (20)-DMF2335

This data highlights that a combination of Pd₂(dba)₃ and AsPh₃ provided the optimal conditions for this specific transformation.[1]

Solvents, Temperature, and Additives
  • Solvents: Aprotic polar solvents like DMF, NMP, and dioxane are commonly used. Toluene is also a frequent choice.[10] Recent developments have focused on greener systems, including performing Stille couplings in water using specialized surfactants.[17][18]

  • Temperature: Reactions are often heated, typically between 80-110 °C, to facilitate the catalytic cycle, especially the oxidative addition step.[10] However, highly reactive substrates or efficient catalyst systems can allow for reactions at room temperature.[1][19]

  • Additives: The addition of copper(I) salts (e.g., CuI) can dramatically accelerate the transmetalation step, a phenomenon known as the "copper effect."[9][20] This allows for lower reaction temperatures and can be crucial for difficult couplings. Lithium chloride (LiCl) is also frequently used, as it can facilitate the transmetalation step and prevent ligand dissociation.[1]

Addressing the Challenge: Organotin Toxicity and Purification

The primary drawback of the Stille coupling is the toxicity of organostannane reagents and their byproducts.[6][21][22] Tributyltin compounds, for instance, are known environmental toxins and can pose health risks.[22][23][24] Therefore, their efficient removal from the final product is not just a matter of purity but of safety, especially in a drug development context.

Fortunately, robust and validated protocols exist for removing these toxic residues.[10][25]

Validated Purification Protocols
  • Fluoride Wash (KF Quench): This is the most common and effective method. After the reaction is complete, the mixture is stirred vigorously with a saturated aqueous solution of potassium fluoride (KF). This procedure precipitates the tin byproducts (e.g., Bu₃SnCl) as insoluble and easily filterable trialkyltin fluorides (e.g., Bu₃SnF).[10][25]

  • K₂CO₃/Silica Adsorption: For stubborn impurities, chromatography using silica gel treated with 10% powdered anhydrous potassium carbonate (K₂CO₃) can be highly effective at adsorbing residual organotin compounds.[25]

  • Hydrolytic Workup: For some stannanes, a simple acidic (e.g., 2N HCl) or basic workup can hydrolyze and help remove tin residues.[10]

Developing greener alternatives, such as protocols that use only catalytic amounts of tin that are recycled in situ, is an active area of research aimed at mitigating these toxicity concerns from the outset.[26]

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Electrophile, Stannane, & Solvent B Degas Mixture (e.g., N₂/Ar sparging) A->B C Add Pd Catalyst & Ligand B->C D Heat to Target Temp (e.g., 100 °C) C->D E Monitor by TLC/LC-MS (until SM consumed) D->E F Cool to RT E->F G Quench with aq. KF (Stir 1 hr) F->G H Filter Tin Fluorides G->H I Aqueous Workup (Extract with EtOAc) H->I J Column Chromatography I->J K Isolate Pure Product J->K

Caption: General Experimental Workflow for a Stille Coupling Reaction.

Applications in Drug Discovery and Total Synthesis

The reliability and functional group tolerance of the Stille coupling have made it an indispensable tool in the synthesis of complex, biologically active molecules.[1] It has been a key step in the total synthesis of numerous natural products, including anticancer agents, antibiotics, and alkaloids.[4][8]

  • Artonin I: The synthesis of this natural product saw a yield increase from 5% to 75% simply by optimizing the palladium catalyst, showcasing the reaction's tunability.[1]

  • Guineensine: This bioactive molecule with potential applications in treating anxiety and pain was synthesized using a Stille coupling to introduce a key benzodioxole moiety early in the sequence.[1]

  • Ircinal A: The Stille coupling was an important step in the total synthesis of this marine alkaloid, which is a known antitumor substance.[4][8]

  • Radiolabeled Compounds: The reaction is used to create crucial intermediates for 18F-labeled compounds used in positron emission tomography (PET) imaging, a vital tool in drug development and diagnostics.[1]

In drug discovery, the Stille coupling enables the rapid generation of analog libraries by coupling diverse functionalized stannanes with a common electrophile (or vice versa), facilitating structure-activity relationship (SAR) studies.[12]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative, self-validating procedure for a generic Stille coupling.

Reaction: Coupling of an Aryl Bromide with an Aryl Stannane

Materials:

  • Aryl Bromide (1.0 eq)

  • Tributyl(aryl)stannane (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous Toluene (10 vol)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the aryl bromide (1.0 eq), tributyl(aryl)stannane (1.2 eq), and anhydrous toluene (10 vol).

  • Degassing: Sparge the resulting mixture with a gentle stream of nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can degrade the catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask. The mixture may change color upon addition.

  • Heating: Heat the reaction mixture to 100 °C using an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Cooling & Quenching: Once complete, cool the reaction to room temperature. Add a saturated aqueous solution of KF and stir the biphasic mixture vigorously for at least 1 hour. A precipitate (Bu₃SnF) should form.

  • Filtration & Workup: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired biaryl product.[10]

Conclusion

The Stille coupling remains a powerful and highly relevant transformation in the arsenal of the modern synthetic chemist. Its broad substrate scope and exceptional functional group tolerance make it particularly well-suited for the complex challenges encountered in drug discovery and natural product synthesis.[1][16] While the toxicity of organotin reagents necessitates careful handling and rigorous purification, the development of validated removal protocols and greener, tin-catalytic systems continues to enhance its practicality and appeal.[25] By understanding the core mechanism and the key parameters for optimization, researchers can effectively harness the Stille coupling to construct intricate molecular architectures with precision and efficiency.

References

  • Hashemi, E., & Teimoury, M. (2026, January 12).
  • Fiveable. (2025, September 15). Stille Coupling - Organic Chemistry II Key Term. Fiveable.
  • Wikipedia. (n.d.). Stille reaction. Wikipedia.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Chemistry LibreTexts.
  • Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • ResearchGate. (n.d.). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
  • Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction. Thermo Fisher Scientific - UK.
  • Organic Chemistry Portal. (n.d.). Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction. Organic Chemistry Portal.
  • Organic Synthesis. (n.d.). Stille Coupling. Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Recent applications of Stille reaction in total synthesis of natural products: An update.
  • Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Arylstannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal.
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
  • Lipshutz, B. H., Ghorai, S., & Ye, Y. (2012). Stille couplings in water at room temperature. Green Chemistry (RSC Publishing). DOI:10.1039/C2GC36042J.
  • Fiveable. (2025, September 15). Stille Coupling Definition - Organic Chemistry Key Term. Fiveable.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Espinet, P., & Echavarren, A. M. (2015, April 17). The Stille Reaction, 38 Years Later.
  • Heravi, M. M., & Mohammadkhani, L. (2018).
  • Benchchem. (n.d.). Managing the toxicity of organotin reagents in 3-Bromoselenophene chemistry. Benchchem.
  • Levashov, A. S., et al. (2017, February 21). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Publishing.
  • Gelest, Inc. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds.
  • OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn.
  • ResearchGate. (n.d.). Palladium-catalyzed Stille coupling in water.
  • Maleczka, R. E., & Gallagher, W. P. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry.
  • Maleczka, R. E., & Gallagher, W. P. (2001, March 17). Stille Couplings Catalytic in Tin: The “Sn−O” Approach.

Sources

Foundational

Hazards and toxicity of organotin compounds in research

An In-depth Technical Guide to the Hazards and Toxicity of Organotin Compounds in Research Executive Summary Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are uti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hazards and Toxicity of Organotin Compounds in Research

Executive Summary

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are utilized in a wide array of industrial and research applications, from PVC stabilization to their use as potent biocides.[1][2] However, their utility is paralleled by significant and varied toxicities. The toxic profile is critically dependent on the number and nature of the organic substituents on the tin atom, with tri-substituted organotins generally exhibiting the highest toxicity.[1][3] These compounds are known to exert severe health effects, including neurotoxicity, immunotoxicity, and endocrine disruption, through various mechanisms.[4][5][6] Consequently, a profound understanding of their hazards and strict adherence to safety protocols are non-negotiable for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the toxicology of organotin compounds, outlines detailed protocols for their safe handling and risk mitigation, and presents methodologies for their toxicological assessment to ensure a secure research environment.

Introduction to Organotin Compounds

Organotin compounds (OTCs) are chemicals where a tin (Sn) atom is covalently bonded to one or more organic groups. Their general formula is RₙSnX₄₋ₙ, where 'R' is an alkyl or aryl group, 'X' is an anion or electronegative group, and 'n' ranges from 1 to 4.

  • Classification and Uses :

    • Mono-organotins (RSnX₃) : Primarily used as PVC heat stabilizers. They exhibit the lowest toxicity in the organotin family.[1]

    • Di-organotins (R₂SnX₂) : Also used as PVC stabilizers and as catalysts in the production of polyurethane foams.[2] Dibutyltin (DBT) compounds are notable examples.[7]

    • Tri-organotins (R₃SnX) : The most toxic class, widely used for their biocidal properties in antifouling paints (e.g., Tributyltin - TBT), agricultural fungicides (e.g., Triphenyltin - TPT), and wood preservatives.[2][3][5]

    • Tetra-organotins (R₄Sn) : Often used as precursors for other organotin compounds. While less toxic themselves, they can be metabolized into the more hazardous tri-organotin forms.[2][3]

Toxicology and Mechanisms of Action

The toxicity of organotin compounds is highly dependent on their chemical structure, particularly the number and type of organic ligands attached to the tin atom.

Structure-Toxicity Relationship

The general order of toxicity for organotin compounds in mammals is: Tri-organotins (R₃SnX) > Di-organotins (R₂SnX₂) > Mono-organotins (RSnX₃) [1][3]

The nature of the organic group also plays a crucial role; toxicity generally decreases as the length of the alkyl chain increases.[8] For instance, trimethyltin and triethyltin are more potent neurotoxins than tributyltin.[9][10]

G cluster_toxicity Decreasing Mammalian Toxicity Tri Tri-organotins (R₃SnX) (e.g., TBT, TPT) Highest Toxicity Di Di-organotins (R₂SnX₂) (e.g., DBT) Moderate Toxicity Tri->Di > Mono Mono-organotins (RSnX₃) Lowest Toxicity Di->Mono >

Caption: General structure-toxicity relationship of organotin compounds.

Key Toxicological Profiles

Neurotoxicity Certain organotins are potent neurotoxins that can cross the blood-brain barrier.[4][11]

  • Trimethyltin (TMT) is a CNS neurotoxin that primarily damages neurons in the hippocampus, leading to memory deficits, disorientation, and seizures.[4][11][12]

  • Triethyltin (TET) characteristically induces brain and spinal cord edema.[12]

  • Tributyltin (TBT) exposure can disrupt the blood-brain barrier and induce oxidative stress and neuroinflammation in the brain.[11]

  • Dibutyltin (DBT) has also been shown to be a potent neurotoxicant, inhibiting neurite outgrowth and causing neuronal cell death at low concentrations.[13]

Immunotoxicity The immune system is a primary target for many organotin compounds, particularly dibutyltin and tributyltin.[5][14]

  • Thymus Atrophy : DBT and TBT are potent thymolytic agents, inducing programmed cell death (apoptosis) in thymocytes, which leads to thymus atrophy and compromises the adaptive immune response.[5][14]

  • Lymphocyte Dysfunction : These compounds can reduce circulating lymphocytes and inhibit the function of Natural Killer (NK) cells, which are crucial for defending against tumors and viral infections.[5]

  • Inflammation : Organotins can stimulate the production of pro-inflammatory cytokines in human immune cells, which can lead to chronic inflammation if unregulated.

G TBT Tributyltin (TBT) Dibutyltin (DBT) Thymocyte Thymocyte / T-Lymphocyte TBT->Thymocyte Enters Cell Mito Mitochondrial Disruption (Increased Permeability) Thymocyte->Mito Triggers Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes Thymus Thymus Atrophy & Immunosuppression Apoptosis->Thymus

Caption: Organotin-induced apoptosis pathway in immune cells.

Endocrine Disruption TBT and TPT are well-documented endocrine-disrupting chemicals (EDCs).[6][15]

  • Aromatase Inhibition : In some species, they inhibit the aromatase enzyme, which converts androgens to estrogens. This disruption can lead to masculinization in female mollusks, a phenomenon known as "imposex".[15][16]

  • Nuclear Receptor Agonism : In mammals, TBT acts as a powerful agonist for nuclear receptors like the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[6][15] This activation can promote adipogenesis (fat cell differentiation), implicating organotins as potential chemical stressors for obesity.[6]

  • Reproductive Toxicity : Triphenyltin has been shown to cause adverse effects on the reproductive tracts of rats, including gonadal histopathology and infertility at higher doses.[17]

Other Organ-Specific Toxicities

  • Hepatotoxicity (Liver) : TBT and DBT can cause bile duct damage in rodents.[14] TBT-mediated oxidative stress can also induce damage in the liver.[18]

  • Nephrotoxicity (Kidney) : Organotins can accumulate in renal tissue, leading to impaired function. They can inhibit H+/K+-ATPase in renal cells, which is a risk factor for kidney stone formation, and induce tissue damage via oxidative stress.[19]

  • Dermal Toxicity : Many organotin compounds are potent skin irritants, and dermal exposure can result in chemical burns.[18][20][21]

Quantitative Toxicity Data

For researchers, understanding the quantitative toxicological data is essential for performing accurate risk assessments.

Table 1: Acute Oral Toxicity (LD₅₀) of Select Organotin Compounds

Compound LD₅₀ (mg/kg body weight, oral in rat) Reference(s)
Trimethyltin chloride 12.6 [1][8]
Dimethyltin dichloride 74 - 237 [1][8]
Tributyltin chloride 122 - 349 [1][8]
Tributyltin oxide 55 - 87 [20]
Dibutyltin oxide 487 - 520 [1][8]
Triphenyltin hydroxide 156 [22]

| Trioctyltin chloride | >4000 |[1][8] |

Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)

Agency Limit Type Value (mg/m³) Notes Reference(s)
OSHA PEL (TWA) 0.1 Applies to all organic tin compounds. [1]
NIOSH REL (TWA) 0.1 Skin designation. [1]
ACGIH TLV (TWA) 0.1 - [1]
ACGIH STEL 0.2 - [1]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

Safe Handling and Risk Mitigation in a Research Setting

Strict adherence to safety protocols is mandatory when working with organotin compounds due to their high toxicity via all routes of exposure.[1][3][23]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal A Review SOP & MSDS B Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Prepare Designated Fume Hood B->C D Work within fume hood sash kept as low as possible C->D E Use smallest quantity necessary D->E F Transfer using syringe/cannula for air-sensitive reagents E->F G Quench/Decontaminate Reaction F->G H Segregate all contaminated waste (solid & liquid) G->H I Clean glassware with oxidizing agent (e.g., bleach soak) H->I J Properly label and store hazardous waste I->J

Caption: A standard workflow for the safe handling of organotin compounds.

Engineering Controls
  • Chemical Fume Hood : All work with organotin compounds must be conducted in a properly functioning chemical fume hood to prevent inhalation of volatile compounds, dusts, or aerosols.[1][23] The sash should be kept as low as possible.[1]

  • Designated Area : A specific area within the laboratory should be clearly demarcated for the storage and handling of organotins.[1][23] This area should be posted with appropriate warning signs.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against dermal, ocular, and inhalation exposure.[1][24][25]

  • Gloves : Chemically resistant gloves (e.g., neoprene or heavy-duty nitrile) are required. Double-gloving is recommended.[1][25] Gloves must be inspected for tears or punctures before each use.

  • Eye Protection : Chemical safety goggles and a full-face shield (minimum 8-inch) must be worn to protect against splashes.[1][24]

  • Body Covering : A flame-retardant or cotton lab coat that is impervious to chemicals should be worn.[1][23]

  • Respiratory Protection : For handling large quantities, cleaning up spills, or in situations with potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][25]

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][24]

  • Eye Contact : Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][24]

  • Ingestion/Inhalation : Move the individual to fresh air. Seek immediate medical attention.[8]

  • Spill Cleanup :

    • Evacuate : Evacuate all non-essential personnel from the area.[1]

    • Secure : Secure the location and prevent entry.

    • Protect : Don appropriate PPE, including respiratory protection.

    • Contain : Absorb the spill with an inert material (e.g., spill pillow, vermiculite).

    • Collect : Sweep or scoop the material into a sealed, properly labeled container for hazardous waste disposal.[1][8]

Decontamination and Waste Disposal

  • Glassware Decontamination : Glassware that has come into contact with organotin compounds should be decontaminated before standard washing. A common and effective method is to soak the glassware overnight in a solution of household bleach (sodium hypochlorite), which oxidizes the organotins to less toxic inorganic tin oxides.[26] Nitric acid baths are also an option.[26]

  • Waste Disposal : All materials contaminated with organotin compounds, including excess reagents, reaction mixtures, absorbent materials, and contaminated PPE, must be treated as hazardous waste.[1][8] These materials should be placed in a sealed, clearly labeled container and disposed of according to institutional and regulatory guidelines.[8]

Protocols for Toxicological Assessment

The following are summarized methodologies for assessing the toxicity of organotin compounds.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of an organotin compound on a cell line (e.g., neuroblastoma cells for neurotoxicity studies).[13]

  • Objective : To determine the concentration of an organotin compound that reduces the viability of cultured cells by 50% (IC₅₀).

  • Materials :

    • 96-well cell culture plates

    • Appropriate cell line (e.g., SH-SY5Y)

    • Cell culture medium

    • Organotin compound and a suitable solvent (e.g., DMSO)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Plate reader

  • Methodology :

    • Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

    • Treatment : Prepare serial dilutions of the organotin compound in the cell culture medium. Replace the existing medium with the medium containing the test compound, including a vehicle control (medium with solvent only).[1]

    • Incubation : Incubate the cells with the test compound for a specified period (e.g., 24 or 48 hours).[1]

    • Viability Assay : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization : Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[1]

    • Measurement : Read the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 570 nm).

    • Analysis : Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

In Vivo Acute Oral Toxicity Study (LD₅₀ Determination)

This protocol is a standardized method to determine the acute oral toxicity of a substance.

  • Objective : To determine the median lethal dose (LD₅₀) of an organotin compound following a single oral administration.[1]

  • Materials :

    • Wistar rats or another appropriate rodent model.[1]

    • Test organotin compound.

    • Vehicle for administration (e.g., corn oil).[1]

    • Oral gavage needles.

    • Calibrated balance and animal cages.

  • Methodology :

    • Animal Acclimation : Acclimate animals to laboratory conditions for at least one week.

    • Dose Preparation : Prepare a range of doses of the organotin compound in the selected vehicle.

    • Administration : Administer a single dose of the compound to different groups of animals via oral gavage. Include a control group that receives only the vehicle.

    • Observation : Observe the animals systematically for signs of toxicity and mortality over a period of 14 days. Record body weight changes, clinical signs (e.g., changes in behavior, neurological signs), and time of death.

    • Necropsy : Perform a gross necropsy on all animals at the end of the study to identify any pathological changes.

    • Analysis : Analyze the dose-response data using appropriate statistical methods (e.g., probit analysis) to calculate the LD₅₀ value.

Conclusion

Organotin compounds represent a significant and multifaceted hazard in the research environment. Their toxicity profiles—spanning neurotoxicity, immunotoxicity, and endocrine disruption—are directly linked to their chemical structure. A comprehensive understanding of these risks, coupled with the rigorous and unwavering implementation of engineering controls, personal protective equipment, and standardized safety protocols, is essential for the protection of all laboratory personnel. By integrating the principles of causality and self-validation into every experimental choice and safety measure, researchers can mitigate the inherent risks and ensure the integrity and safety of their scientific endeavors.

References

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Exploratory

An In-depth Technical Guide to the Discovery and History of Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of a New Era in Bond Formation The ability to selectively and efficiently form carbon-carbon (C-C) bonds is the cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Bond Formation

The ability to selectively and efficiently form carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecules that are the basis of everything from pharmaceuticals to advanced materials.[1][2][3] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile class of transformations.[3][4][5] These reactions, which facilitate the coupling of two different organic fragments, have revolutionized the way chemists approach the synthesis of intricate molecular architectures.[5] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of this field on chemical science.[3][4][6]

Within this esteemed family of reactions, the Stille cross-coupling reaction holds a prominent place.[2][7][8] Named after its primary developer, the late American chemist John Kenneth Stille, this reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, typically an organic halide or triflate.[7][8][9] The Stille reaction is renowned for its remarkable functional group tolerance, stereospecificity, and the stability of its organotin reagents to air and moisture, making it an invaluable tool in the synthesis of complex natural products and pharmaceuticals.[1][7][9][10] This guide will provide an in-depth exploration of the discovery, historical development, and mechanistic underpinnings of this pivotal reaction.

A Historical Perspective: The Genesis of the Stille Reaction

The journey to the establishment of the Stille reaction was a collaborative effort built upon the foundational work of several pioneering chemists. While John K. Stille is rightfully credited with the extensive development and popularization of the reaction, its origins can be traced back to the mid-1970s.[7][11][12]

Early Observations and Precursors

In 1976 , the first instance of a palladium-catalyzed coupling of organotin reagents with aryl halides was reported by Colin Eaborn .[7][8][10] This initial work, while groundbreaking, produced modest yields of the desired diaryl products, ranging from 7% to 53%.[7]

The following year, in 1977 , Toshihiko Migita and his collaborator Masami Kosugi expanded upon this chemistry.[7] They demonstrated the coupling of acyl chlorides with alkyl-tin reagents, achieving significantly better yields of 53% to 87% for the resulting ketones.[7] Later that year, Migita's group further reported the coupling of allyl-tin reagents with both aryl and acyl halides.[7][8] The enhanced ability of allyl groups to transfer to the palladium catalyst allowed these reactions to be performed at lower temperatures.[7][8] In recognition of these early and significant contributions, the reaction is sometimes referred to as the Migita-Kosugi-Stille coupling.[7]

The Seminal Contributions of John K. Stille

It was the meticulous and extensive work of John Kenneth Stille beginning in 1978 that truly elevated this coupling methodology into a robust and widely applicable synthetic tool.[2][7][11][12] Stille and his research group systematically investigated the coupling of a wide variety of organotin reagents with numerous aryl and acyl halides under mild reaction conditions, consistently achieving high yields, often between 76% and 99%.[7][8]

Throughout the 1980s, Stille continued to refine the reaction, exploring its substrate scope and elucidating its mechanism.[7] His work demonstrated the reaction's broad utility, particularly for the coupling of vinyl, alkenyl, aryl, and allyl organostannanes.[7] The air and moisture stability of the organotin reagents, coupled with their ease of synthesis, contributed significantly to the widespread adoption of the Stille reaction in the synthetic organic chemistry community.[7] By the mid-1980s, the field had blossomed, with over 65 papers published on the topic.[7]

Tragically, John K. Stille's life was cut short at the age of 59 in the United Airlines Flight 232 crash in 1989.[6][13][14] It is widely believed that, had he lived, he would have been a strong candidate to share the 2010 Nobel Prize in Chemistry for his immense contributions to palladium-catalyzed cross-coupling reactions.[6][13]

The Catalytic Cycle: A Mechanistic Deep Dive

The power of the Stille reaction lies in its elegant and efficient catalytic cycle, which has been the subject of extensive mechanistic studies.[7][15][16] While the detailed mechanism can be complex and influenced by various factors, the generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][17]

The Core Mechanism

The reaction is initiated by a catalytically active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst or by ligand dissociation from a Pd(0) complex like Pd(PPh₃)₄.[8]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[7][8][9]

  • Transmetalation: The organotin reagent (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide (X).[7][8][9]

  • Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the new C-C bond (R¹-R²), regenerating the active Pd(0) catalyst.[7][9]

Figure 1: A simplified representation of the catalytic cycle of the Stille cross-coupling reaction.

A Closer Look at the Mechanistic Steps

1. Oxidative Addition: The cycle commences with the oxidative addition of the organic electrophile (R¹-X) to the coordinatively unsaturated 14-electron Pd(0) complex.[8] This concerted step results in the formation of a 16-electron square planar Pd(II) intermediate.[8][15] The initial product is often a cis-complex, which can rapidly isomerize to the more thermodynamically stable trans-isomer.[8][15]

2. Transmetalation: This is often the rate-determining step of the catalytic cycle.[7] The organostannane transfers one of its organic groups to the palladium center. The exact mechanism of transmetalation is complex and can proceed through various pathways, including associative (cyclic or open) and, less commonly, dissociative mechanisms, depending on the substrates and reaction conditions.[7][11][16] The reactivity of the organotin reagent is influenced by the nature of the organic group being transferred, with the general trend being: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[9]

3. Reductive Elimination: For reductive elimination to occur, the two organic groups to be coupled must be in a cis orientation on the palladium center.[7] Therefore, if the intermediate from the transmetalation step is in a trans configuration, it must first isomerize to the cis-isomer. The subsequent reductive elimination is typically a concerted process, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Key Components of the Stille Reaction: A Field Guide

The success of a Stille coupling reaction hinges on the judicious selection of its components. Each element plays a crucial role in the efficiency and selectivity of the transformation.

ComponentCommon ExamplesRole and Considerations
Organostannane (R²-SnR₃) Vinylstannanes, Arylstannanes, Alkynylstannanes, AllylstannanesThe source of the nucleophilic carbon fragment. Generally stable to air and moisture. The choice of the non-transferable "dummy" ligands on tin (typically butyl or methyl) is important for maximizing the transfer of the desired R² group. A significant drawback is the toxicity of organotin compounds.[7][18]
Organic Electrophile (R¹-X) Aryl/Vinyl Iodides, Bromides, Triflates (OTf), ChloridesThe electrophilic coupling partner. The reactivity generally follows the trend I > OTf > Br >> Cl. The use of more abundant and less expensive aryl chlorides has been made possible through the development of specialized catalyst systems.[19]
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂The heart of the reaction. A Pd(0) source is required to initiate the catalytic cycle. Pd(II) precatalysts are often used as they are more stable and are reduced to Pd(0) in situ.
Ligands Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Triphenylarsine (AsPh₃), Buchwald and Fu type phosphinesStabilize the palladium center and modulate its reactivity. Electron-rich and sterically bulky ligands often accelerate the reaction, particularly the oxidative addition and reductive elimination steps.[16][19]
Solvents Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents are commonly used.
Additives Copper(I) Iodide (CuI), Cesium Fluoride (CsF), Lithium Chloride (LiCl)Can have a profound effect on the reaction. CuI is known to accelerate the rate-limiting transmetalation step.[19] Fluoride ions can form hypervalent tin species that are more reactive in transmetalation.[19] LiCl can also accelerate the reaction by facilitating the displacement of ligands from the palladium center.

Experimental Protocol: A Generalized Stille Coupling Procedure

The following protocol provides a general framework for performing a Stille cross-coupling reaction. It is essential to note that optimal conditions can vary significantly depending on the specific substrates and should be optimized accordingly. Caution: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Figure 2: A generalized workflow for conducting a Stille cross-coupling reaction.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The organic electrophile (1.0 equivalent) and the anhydrous solvent (e.g., toluene or THF) are added via syringe. The mixture is stirred for a few minutes to ensure dissolution.

  • Addition of Organostannane: The organostannane (1.0-1.2 equivalents) is then added to the reaction mixture, typically as a solution in the reaction solvent.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (often between 60-110 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and washed with an aqueous solution of potassium fluoride (to precipitate tin byproducts) and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, most commonly flash column chromatography on silica gel.

The Enduring Legacy and Future Directions

For over four decades, the Stille reaction has been a cornerstone of organic synthesis, enabling the construction of countless complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][2] Its reliability, functional group tolerance, and mild reaction conditions have solidified its place in the synthetic chemist's toolbox.[1][2]

Despite its many advantages, the primary drawback of the Stille reaction remains the toxicity of the organotin reagents and the challenge of removing tin byproducts from the final product.[7][18] This has spurred research into developing greener alternatives and methods for performing the reaction with catalytic amounts of tin.[11][12][16]

The continuous evolution of the Stille reaction, through the development of new catalysts, ligands, and reaction conditions, ensures its continued relevance in addressing the synthetic challenges of the 21st century.[1][12][16] The foundational work of Stille and his predecessors has not only provided a powerful synthetic method but has also deepened our understanding of organometallic chemistry and catalysis, inspiring the development of new and even more powerful bond-forming reactions.[5][17]

References

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  • Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2016). The Stille Reaction, 38 Years Later. ACS Catalysis, 6(5), 3245-3266. Available at: [Link]

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  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Topics in Catalysis, 55(7-10), 455-478. Available at: [Link]

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  • da Silva, F. M., & de Souza, M. C. B. V. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Journal of the Brazilian Chemical Society, 16(5), 871-881. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(2), 298-314. Available at: [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition, 25(6), 508-524. Available at: [Link]

  • Beletskaya, I. P., & Bumagin, N. A. (1995). Organotin and organosilicon compounds in cross-coupling, aromatic nucleophilic substitution, and addition reactions. In Silicon- and Tin-Based Materials and Their Applications (pp. 111-124). Royal Society of Chemistry. Available at: [Link]

  • Negishi, E.-i., & Hu, Q. (2009). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Accounts of Chemical Research, 42(4), 505-519. Available at: [Link]

  • Hartwig, J. F. (2020). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 85(1), 1-21. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Bryan, Z. J., & McNeil, A. J. (2018). The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization. Journal of the American Chemical Society, 140(46), 15555-15563. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of biaryl compounds via Tributyl(5-fluoro-2-methoxyphenyl)stannane

An Application Guide to the Synthesis of Biaryl Compounds via Tributyl(5-fluoro-2-methoxyphenyl)stannane Authored by a Senior Application Scientist This technical guide provides researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Biaryl Compounds via Tributyl(5-fluoro-2-methoxyphenyl)stannane

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of fluorinated biaryl compounds utilizing Tributyl(5-fluoro-2-methoxyphenyl)stannane via the Stille cross-coupling reaction. The strategic inclusion of a fluoro-methoxy-phenyl moiety is of significant interest in medicinal chemistry for its potential to enhance pharmacological properties.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The biaryl motif is a privileged structure found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis has been a central focus of organic chemistry for decades. In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties.[2][3] Judicious placement of fluorine can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through unique electronic interactions, and alter lipophilicity and membrane permeability.[4][5][6]

The Stille cross-coupling reaction, a palladium-catalyzed process linking an organostannane with an organic electrophile, stands out as a powerful and versatile method for constructing C-C bonds.[7][8] Its tolerance for a wide array of functional groups and relatively mild reaction conditions make it particularly suitable for complex molecule synthesis.[9][10][11] This guide focuses on Tributyl(5-fluoro-2-methoxyphenyl)stannane, a reagent designed to introduce a specific, electronically-tuned fluorinated aryl group, which is a valuable building block in the development of novel therapeutic agents.

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) species.[12][13] While the precise mechanism can be influenced by substrates and conditions, the generally accepted pathway consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][14]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (typically an aryl halide or triflate, R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[12]

  • Transmetalation : The organostannane (R²-SnBu₃) exchanges its organic group (R²) with the halide (X) on the palladium center. This is often the rate-determining step of the cycle.[13][14]

  • Reductive Elimination : The two organic groups (R¹ and R²) coupled on the Pd(II) center are eliminated to form the new biaryl C-C bond (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][12]

Stille_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_ox->pd2_trans Transmetalation (+ R²-SnBu₃) (- X-SnBu₃) pd2_trans->pd0 Reductive Elimination (+ R¹-R²)

Figure 1. Catalytic cycle of the Stille cross-coupling reaction.

Synthesis of Tributyl(5-fluoro-2-methoxyphenyl)stannane

While many organostannanes are commercially available, custom reagents often require in-house synthesis.[13] A standard and reliable method involves the reaction of an organolithium species, generated from the corresponding aryl bromide, with tributyltin chloride.[15]

Protocol 1: Synthesis of the Stannane Reagent

Materials:

  • 2-Bromo-4-fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous, inert-atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Setup : Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Aryllithium Formation : Dissolve 2-bromo-4-fluoroanisole (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium reagent.

  • Stannylation : Add tributyltin chloride (1.1 eq) dropwise to the cold aryllithium solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude product is typically purified by vacuum distillation or flash column chromatography on silica gel to yield Tributyl(5-fluoro-2-methoxyphenyl)stannane as a colorless oil.

Causality Note: The reaction is performed at -78 °C to control the highly exothermic metal-halogen exchange and prevent side reactions. Anhydrous conditions are critical as organolithium reagents are strong bases and will be quenched by water.[16]

Protocol for Stille Coupling of Tributyl(5-fluoro-2-methoxyphenyl)stannane

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the title stannane with a representative aryl halide. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.[10]

Table 1: Reagents and Typical Reaction Parameters
ComponentRoleStoichiometry (eq)Typical Amount (for 1 mmol scale)
Aryl Halide/TriflateElectrophile1.01.0 mmol
Tributyl(5-fluoro-2-methoxyphenyl)stannaneNucleophile1.1 - 1.21.1 - 1.2 mmol
Pd Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)23 - 58 mg
Anhydrous, Degassed SolventReaction Medium-5 - 10 mL
Additive (optional, e.g., CuI, LiCl)Rate Accelerator0.1 - 3.0Varies

Expert Insight: The choice of catalyst is crucial. Pd(PPh₃)₄ is a common starting point, but for less reactive aryl chlorides, more advanced catalysts with electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃) may be required.[11][17] Additives like CuI can significantly accelerate the rate-limiting transmetalation step.[13][17]

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, Aryl Halide, Stannane, and Catalyst setup->reagents reaction Heat Reaction Mixture (e.g., 80-110 °C) reagents->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End: Pure Biaryl Product characterize->end

Figure 2. General experimental workflow for Stille cross-coupling.
Protocol 2: Step-by-Step Coupling Procedure
  • Preparation : To a flame-dried Schlenk flask, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., toluene or DMF, 0.1-0.2 M) via syringe. Stir to dissolve the solids.

  • Add Tributyl(5-fluoro-2-methoxyphenyl)stannane (1.1 eq) via syringe.

  • Reaction : Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Cooling and Quenching : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Workup - Tin Removal : Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.[9] This precipitates the toxic tributyltin halide as insoluble Bu₃SnF, which can be removed by filtration through a pad of Celite.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[18]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting and Considerations

  • Low Yield : If the reaction stalls, consider adding fresh catalyst or a rate-accelerating additive like CuI. Ensure the solvent was properly degassed, as oxygen can deactivate the catalyst. The reactivity of aryl electrophiles generally follows the trend I > OTf > Br >> Cl.[13]

  • Homocoupling : A common side reaction is the homocoupling of the stannane reagent (R²-R²).[9][13] This can sometimes be minimized by using a slight excess of the aryl halide or by adding specific ligands.

  • Stannane Toxicity : Organotin compounds are highly toxic.[9][13] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The KF workup is essential for removing the bulk of the tin residue from the final product.

References

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Stille Coupling | NROChemistry. (n.d.). NROChemistry. [Link]

  • Myers, A. The Stille Reaction - Chem 115. Harvard University. [Link]

  • Casanova, J., et al. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). RSC Publishing. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. (2023). IKM Institut Kimia Malaysia. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. [Link]

  • Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. (2022, October 14). MDPI. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]

  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Stille Coupling - SynArchive. (n.d.). SynArchive. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Aijima, T., & Ueda, R. (n.d.). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. ChemRxiv. [Link]

  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. (n.d.). Research Explorer The University of Manchester. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

  • Preparation of Tributyl(iodomethyl)stannane - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. (n.d.). PMC. [Link]

  • Aijima, T., & Ueda, R. Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. ChemRxiv. [Link]

  • Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]- - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • A New Method for the Synthesis of β,β-Bis(4'-methoxy)phenyl-α- phenylvinylstannane Reagents and Their Synthetic Utilities. (n.d.). LookChem. [Link]

  • Scheme 2. Preparation of vinyl stannane 2. Reagents and conditions:... (n.d.). ResearchGate. [Link]

Sources

Application

Functional group tolerance in Stille coupling with substituted stannanes

Abstract & Core Rationale The Stille cross-coupling reaction (palladium-catalyzed coupling of organostannanes with organic electrophiles) remains the premier methodology for late-stage functionalization of complex pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

The Stille cross-coupling reaction (palladium-catalyzed coupling of organostannanes with organic electrophiles) remains the premier methodology for late-stage functionalization of complex pharmaceutical intermediates. Unlike Suzuki-Miyaura or Negishi couplings, the Stille reaction operates under neutral conditions , obviating the need for strong bases or cryogenic temperatures.

This guide addresses the critical challenge of functional group tolerance when employing substituted stannanes. While the reaction is inherently mild, the low nucleophilicity of the tin reagent often leads to sluggish kinetics, necessitating "forcing" conditions that compromise chemoselectivity. This note details mechanistic interventions—specifically the "Copper Effect" and Fluoride Activation—to maintain high tolerance while accelerating reaction rates.

Mechanistic Insight: The Transmetallation Bottleneck

To control functional group tolerance, one must understand the rate-determining step (RDS). In the Stille cycle, transmetallation is frequently the RDS, particularly with electron-neutral or sterically hindered substituted stannanes.

The Selectivity Paradox
  • High Tolerance: Because organostannanes (

    
    ) are weak nucleophiles, they do not attack sensitive electrophiles like ketones, esters, or epoxides present on the substrate.
    
  • Low Reactivity: This same stability makes the transfer of the

    
     group to the Palladium center slow. If this step is too slow, the active Pd(0) catalyst decomposes or undergoes side reactions (e.g., homocoupling).
    
Diagram 1: The Accelerated Stille Cycle

The following diagram illustrates the standard cycle and the critical "Copper Shunt" (Liebeskind-Srogl effect) that bypasses the slow direct transmetallation.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_ArX Pd(II)(Ar)(X)L2 OxAdd->PdII_ArX TransMet Transmetallation (Slow Step) PdII_ArX->TransMet + R-SnBu3 CuShunt Cu(I) Effect (Transmetallation to Cu) PdII_ArX->CuShunt + R-Cu (Transient) PdII_ArR Pd(II)(Ar)(R)L2 TransMet->PdII_ArR - X-SnBu3 CuShunt->PdII_ArR Fast Transfer RedElim Reductive Elimination (Product Release) PdII_ArR->RedElim RedElim->Pd0 + Ar-R

Figure 1: The Catalytic Cycle highlighting the Copper Shunt which accelerates the rate-limiting transmetallation step, preserving functional group tolerance by allowing milder conditions.

Chemoselectivity & Functional Group Tolerance

The Stille reaction's primary advantage is its compatibility with groups that are reactive in other coupling protocols.[1]

Functional Group Compatibility Matrix
Functional GroupToleranceNotes & Causality
Aldehydes/Ketones Excellent Sn-C bond is not nucleophilic enough to attack C=O (unlike Grignard/Lithium).
Esters/Nitriles Excellent Stable under neutral Stille conditions; no hydrolysis or addition occurs.
Nitro (

)
Excellent Compatible. Often poisons Pd in hydrogenation, but safe here.
Epoxides/Aziridines Good Generally stable, but Lewis acidic additives (e.g., strong Zn salts) may trigger ring opening.
Free Amines (

)
Moderate Can coordinate to Pd, poisoning the catalyst. Solution: Use bulky ligands (e.g.,

) or protect as Boc/Cbz.
Aryl Chlorides High Stille couples Bromides/Iodides/Triflates selectively in the presence of Chlorides (Chemoselective).
The "Dummy Ligand" Challenge

When using substituted stannanes (


), 

is the transfer group and

is the "dummy" ligand (usually n-Butyl or Methyl). Tolerance is irrelevant if the wrong group transfers.
  • Transfer Order: Alkynyl > Vinyl > Aryl > Allyl >> Alkyl (methyl/butyl).

  • Critical Protocol: If coupling an

    
     alkyl group, you cannot use a tributylstannane (Butyl will transfer). You must use a specialized "dummy" group like a h-me (hypervalent) or perform a B-alkyl Suzuki instead.
    

Acceleration Protocols (The "Fix")

To maintain tolerance while driving the reaction to completion, use these two validated strategies.

Strategy A: The "Copper Effect" (Liebeskind-Srogl Variant)

Copper(I) Iodide (CuI) acts as a "ligand scavenger" and a transmetallation shuttle.

  • Mechanism:

    
    .
    
  • Benefit: The resulting organocopper species transmetallates to Palladium

    
     times faster than the stannane.
    
  • Application: Essential for sterically hindered arylstannanes.

Strategy B: Fluoride Activation

Fluoride ions (


 or 

) coordinate to the tin atom, forming a hypervalent pentacoordinate silicate-like species

.
  • Benefit: This species is more electron-rich and undergoes transmetallation significantly faster.

  • Protocol: Use CsF (2.0 equiv) in Dioxane or DMF. This allows the reaction to proceed at 40-60°C instead of 100°C, protecting thermal-sensitive groups.

Experimental Protocols

Protocol 1: General Stille Coupling (High Tolerance)

Best for: Substrates with esters, ketones, or nitro groups.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Organostannane (1.1 - 1.2 equiv)

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (8 mol%) OR
    
    
    (5 mol%)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Procedure:

  • Charge a reaction vial with the aryl halide, stannane, and catalyst in a glovebox or under Argon flow.

  • Add degassed solvent (0.1 - 0.2 M concentration).

  • Heat to 80-100°C. Monitor by LCMS.

  • Workup (Crucial for Tin Removal): See Section 6.

Protocol 2: The "Difficult" Coupling (Cu/F Enhanced)

Best for: Sterically hindered substrates or electron-poor stannanes.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • 
     (5 mol%)
    
  • CuI (10 mol%) [2]

  • CsF (2.0 equiv)

  • Solvent: DMF (Dry, degassed)

Procedure:

  • Combine Pd catalyst, CuI, and CsF in the reaction vessel.[3]

  • Add the Aryl Halide and Stannane.

  • Add DMF. Stir at 45°C .

  • Note: The reaction often turns dark brown/black quickly due to active Cu/Pd species. This is normal.

Purification & Tin Removal (Self-Validating System)

The toxicity and lipophilicity of tin byproducts (


) make purification the biggest drawback. Standard silica chromatography often fails to separate the tin residue from the product.

The KF/Silica Method (Recommended): This method converts soluble tin halides into insoluble tin fluorides that remain on the solid support.

  • Preparation: Mix Potassium Fluoride (KF) and Silica Gel (1:2 ratio by weight) in water. Evaporate water and dry the powder under vacuum to create "KF-Silica".

  • Execution:

    • Dilute the crude reaction mixture with Ether or EtOAc.[4]

    • Add KF-Silica (approx.[4] 500mg per mmol of stannane used).

    • Stir vigorously for 30 minutes.

    • Filter through a pad of Celite.[4][5] The tin remains trapped in the filter cake.

    • Concentrate the filtrate and proceed to standard flash chromatography.

Troubleshooting & Optimization Logic

OptimizationTree Start Reaction Stalled/Low Yield? CheckCat Check Catalyst Start->CheckCat Steric Is Substrate Sterically Hindered? CheckCat->Steric YesSteric Switch Ligand: Use P(t-Bu)3 or AsPh3 Steric->YesSteric Yes NoSteric Check Electronic Nature Steric->NoSteric No Additives Add CuI (10%) and CsF (2 eq) NoSteric->Additives Slow Transmetallation TinRemoval Tin Residue in Product? KFWash Use KF/Silica Workup Protocol TinRemoval->KFWash

Figure 2: Decision tree for troubleshooting stalled reactions and purification issues.

References

  • Farina, V., & Krishnamurthy, V. (1996).[6] "New perspectives in the cross-coupling reactions of organostannanes." Pure and Applied Chemistry.

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." Journal of Organic Chemistry.

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[3] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition.

  • Littke, A. F., & Fu, G. C. (1999).[7] "A Versatile Catalyst for Stille Cross-Couplings of Aryl Chlorides." Angewandte Chemie International Edition.

  • Renaud, P., et al. (1998).[8] "Simple and efficient removal of organotin byproducts." Tetrahedron Letters.

Sources

Method

Application Note: Experimental Setup for Inert Atmosphere Stille Coupling Reactions

Executive Summary & Core Directive The Stille cross-coupling reaction remains a cornerstone of medicinal chemistry due to its high functional group tolerance and the stability of organostannane reagents compared to organ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Stille cross-coupling reaction remains a cornerstone of medicinal chemistry due to its high functional group tolerance and the stability of organostannane reagents compared to organoboron (Suzuki) or organozinc (Negishi) species. However, the "stability" of stannanes often breeds complacency. While the reagents themselves are air-stable, the catalytic cycle is not .

The primary failure mode in Stille couplings is not reagent decomposition, but catalyst poisoning via oxidation and ligand inhibition during the rate-determining transmetallation step. This guide provides a rigorous, inert-atmosphere protocol designed to eliminate oxygen-induced catalyst death (Pd-black formation) and maximize yields in complex drug discovery scaffolds.

Mechanistic Grounding: The "Oxygen Trap"

To troubleshoot a Stille reaction, one must understand where it breaks. The catalytic cycle involves three main stages: Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2][3]

  • The Critical Bottleneck: Transmetallation.[4] Unlike the Suzuki reaction, which is activated by base, the Stille reaction relies on the nucleophilicity of the stannane. This step is slow and reversible.

  • The Oxygen Threat: Oxygen oxidizes the phosphine ligands (forming phosphine oxides,

    
    ) and the Pd(0) species itself. Without phosphine ligands to stabilize the Pd(0), the metal aggregates into catalytically inactive "Pd black" precipitates.
    
  • The Copper Effect: The addition of Copper(I) Iodide (CuI) is not just an additive; it acts as a "ligand scavenger" and facilitates a "Liebeskind-Srogl" type mechanism where the organic group is transferred from Sn to Cu to Pd, often accelerating the reaction by orders of magnitude [1].

Visualization: The Stille Catalytic Cycle & Failure Points

StilleCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdBlack Pd Black (Inactive) Pd0->PdBlack Ligand Loss PdII_X Pd(II)-X (Intermediate A) OxAdd->PdII_X TransMet Transmetallation (R'-SnBu3) PdII_X->TransMet Rate Limiting Step PdII_R Pd(II)-R' (Intermediate B) TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim HomoCoup Homocoupling (R'-R') PdII_R->HomoCoup Side Reaction Product Product R-R' + Pd(0) RedElim->Product Product->Pd0 Regeneration Oxygen O2 Ingress Oxygen->Pd0 Oxidation

Figure 1: The Stille catalytic cycle highlighting the vulnerability of the Pd(0) species to oxidation and ligand dissociation.

Experimental Setup & Reagent Preparation

The Inert Barrier: Argon vs. Nitrogen

Recommendation: Use Argon .

  • Reasoning: Argon is denser than air, forming a "blanket" in the reaction flask that is more forgiving of minor leaks or open-flask transfers than Nitrogen. For highly sensitive Pd(0) catalysts (e.g.,

    
    ), this difference is often the margin between a yellow solution (active) and a black suspension (dead).
    
Solvent Degassing: The "Freeze-Pump-Thaw" Standard

Sparging (bubbling gas) is insufficient for high-value couplings. You must remove dissolved oxygen.[5]

Protocol:

  • Place solvent (DMF, Toluene, or Dioxane) in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Open to high vacuum (0.1 mmHg) for 5-10 minutes.

  • Thaw: Close vacuum, remove from

    
    , and thaw in a warm water bath. Do not backfill with gas yet.
    
  • Repeat: Perform 3 total cycles.

  • Backfill: After the final thaw, backfill with Argon.[6]

Catalyst Selection Guide
Pre-CatalystAir StabilityComments

Poor The classic. Must be bright yellow. If orange/brown, recrystallize or discard. Handle in glovebox or rapid Schlenk transfer.

Moderate Robust source of Pd(0). Requires added ligand (e.g.,

,

). Forms purple/black crystals but solution should be red/brown.

Good Pd(II) source. More robust. Excellent for sterically hindered substrates [2].[4]

Excellent Highly active, air-stable Pd(II) precatalyst. Good for scale-up.

Protocol 1: The "Gold Standard" Schlenk Line Method

For difficult couplings, sterically hindered substrates, or late-stage functionalization.

Materials:

  • Schlenk flask (flame-dried under vacuum).

  • Argon balloon or manifold.

  • Reagents: Aryl Halide (1.0 equiv), Stannane (1.1–1.2 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2.5 mol%) +
    
    
    (10 mol%).
  • Additive: CuI (10 mol%) - Optional but recommended for speed.

  • Solvent: Degassed DMF or Dioxane (0.1 M concentration).

Step-by-Step Methodology:

  • System Prep: Flame-dry the Schlenk flask and stir bar under high vacuum. Cool to room temperature under a stream of Argon.

  • Solids Addition:

    • If using a Glovebox: Weigh Catalyst, CuI, and solid substrates inside the box. Seal flask.

    • If on Bench: Weigh air-stable solids (Halide, CuI) into the flask. Weigh Catalyst last and rapidly transfer to the flask, immediately evacuating and backfilling with Argon (3x).

  • Liquids Addition:

    • Add the degassed solvent via syringe through the septum.

    • Add the liquid Stannane via syringe. Tip: If the stannane is viscous, weigh it in a separate vial, dissolve in degassed solvent, and cannula transfer it.

  • The "Color Check":

    • Observe the color.[7][8][9] For

      
      , it should be yellow/green. Darkening immediately suggests oxygen ingress.
      
  • Reaction:

    • Heat the reaction block to the desired temperature (typically 60–100°C).

    • Note: Stille reactions often have an induction period. Do not crank the heat immediately if nothing happens.

    • Monitor by TLC/LCMS.

  • Quench:

    • Cool to RT. Dilute with EtOAc.

    • Crucial: Add saturated aqueous KF (Potassium Fluoride) or CsF solution. Stir vigorously for 30 minutes. This precipitates the tin as an insoluble polymeric fluoride solid (

      
      ) [3].[10]
      

Protocol 2: Microwave-Assisted Stille Coupling

For rapid library synthesis or robust substrates.

Workflow Diagram:

MicrowaveWorkflow Step1 1. Load Solids (Catalyst + SM) Step2 2. Crimp Cap (PTFE/Silicone) Step1->Step2 Step3 3. Purge (Double Needle) Step2->Step3 Step4 4. Add Solvent (Degassed) Step3->Step4 Step5 5. Irradiate (100-140°C, 10-30 min) Step4->Step5

Figure 2: Rapid workflow for microwave-assisted coupling.

Key Modification: Microwave vials are difficult to make truly inert.

  • Add solids and a stir bar.

  • Crimp the cap tightly .

  • Insert a long needle (Argon inlet) to the bottom and a short needle (Vent) at the top. Flush for 5 minutes.

  • Add degassed solvent via syringe through the septum while purging.

  • Remove needles and heat immediately.

    • Safety Note: Ensure the microwave vessel is rated for the pressure generated by solvents like Toluene or DMF at 140°C.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Black Precipitate (Early) Catalyst decomposition (Oxidation).Check Argon purity. Re-degas solvent. Switch to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(more robust).[6]
No Reaction (SM remains) Catalyst inactive or poisoning.Add CuI (10 mol%) [1]. Increase temp. Try "ligand-free" conditions (

only) if sterics are high.
Homocoupling (

)
Oxidative coupling of stannane.[3][11]Too much oxygen present. Reduce catalyst loading. Ensure stannane is added after degassing.
Slow Conversion Ligand inhibition.Use "Farina conditions": Add

or TFP (Tri-2-furylphosphine) to dissociate from Pd faster [4].

Safety & Waste Management (The Organotin Hazard)

Organotin compounds (especially trimethyltin and tributyltin) are potent neurotoxins and endocrine disruptors. They can penetrate nitrile gloves.

Mandatory Safety Protocol:

  • Double Glove: Use Silver Shield® or double nitrile gloves.

  • Glassware Decontamination:

    • Do NOT wash tin-contaminated glassware directly in the sink.

    • The Bleach Kill: Soak all glassware, stir bars, and needles in a bath of 10% Bleach (Sodium Hypochlorite) + dilute NaOH overnight. This oxidizes the lipophilic organotins into inorganic tin salts, which are less toxic and easier to clean [5].

  • Waste: Segregate all tin waste into a specific "Heavy Metal/Organotin" waste stream. Do not mix with general organic solvents.

References

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic and synthetic implications." Journal of the American Chemical Society.[12] Link

  • Littke, A. F., & Fu, G. C. (1999).[4] "The First General Method for Stille Cross-Coupling of Aryl Chlorides."[13] Angewandte Chemie International Edition. Link

  • Leibner, J. E., & Jacobus, J. (1979). "The fluoride ion induced reaction of organotin compounds."[14] The Journal of Organic Chemistry. Link

  • Scott, W. J., & Stille, J. K. (1986). "Palladium-catalyzed coupling of vinyl triflates with organostannanes." Journal of the American Chemical Society.[12] Link

  • BenchChem. (2025).[9][10] "An In-depth Technical Guide to the Safety and Handling of Organotin Compounds." BenchChem Safety Guides. Link

Sources

Application

Optimizing Stille Coupling Efficiency: A Mechanistic Approach to Ligand Selection

Executive Summary: The Ligand Paradox The Stille cross-coupling reaction remains a cornerstone of drug discovery due to the mildness and functional group tolerance of organostannanes. However, its efficiency is frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand Paradox

The Stille cross-coupling reaction remains a cornerstone of drug discovery due to the mildness and functional group tolerance of organostannanes. However, its efficiency is frequently plagued by a fundamental "Ligand Paradox":

  • High Stability Required: Electron-rich ligands are needed to stabilize the Pd(0) species and prevent "Pd black" precipitation.

  • High Lability Required: The rate-determining step (RDS) is often transmetallation , which requires ligand dissociation to open a coordination site for the incoming stannane.

Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) (


) often fail because 

is too strongly binding, inhibiting transmetallation. This guide moves beyond "recipe-following" to provide a logic-driven framework for ligand selection, focusing on the Farina Effect (ligand dissociation) and Fu/Buchwald Effects (oxidative addition acceleration).

Mechanistic Drivers & Ligand Classes[1][2]

To select the correct ligand, one must identify the bottleneck in the catalytic cycle.

The Rate-Determining Step (RDS)
  • Oxidative Addition (OA) Limited: Occurs with Aryl Chlorides (

    
    ) or electron-rich Aryl Sulfonates. Requires Bulky, Electron-Rich Ligands  (e.g., 
    
    
    
    , XPhos).
  • Transmetallation (TM) Limited: Occurs with Aryl Iodides (

    
    ), hindered stannanes, or electron-poor stannanes. Requires "Soft" or Labile Ligands  (e.g., 
    
    
    
    , TFP) or Copper additives.[1]
Ligand Categories
ClassLigandsMechanism of ActionBest For
Standard

Moderate donor, moderate steric bulk.Simple Aryl Bromides/Iodides.
Dissociative (Farina)

, TFP (Tri-2-furylphosphine)
Weak

-donors. Dissociate readily from Pd(II) to facilitate TM.
Sterically hindered stannanes; Aryl Iodides; Slow reactions.
Bulky/Active (Fu/Buchwald)

, XPhos, SPhos
Strong

-donors, massive steric bulk. Promote OA and Reductive Elimination.
Aryl Chlorides; Aryl Tosylates; Room temperature couplings.[2][3]
Scavenger/Co-Catalyst CuI, CuTCScavenges free phosphine or pre-transmetallates Sn to Cu."Dead" reactions; extremely hindered systems.

Visualizing the Pathway

The following diagram illustrates the bifurcation in the catalytic cycle driven by ligand choice.

StilleCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate Limiting for Ar-Cl (Use P(t-Bu)3) PdII_X Pd(II)(Ar)(X)L2 OxAdd->PdII_X LigandLoss - L (Ligand Dissociation) Promoted by AsPh3 / TFP PdII_X->LigandLoss Critical for Ar-I TransMet Transmetallation (+ R-SnBu3) PdII_X->TransMet Slow (Associative) PdII_Open Pd(II)(Ar)(X)L (Open Site) LigandLoss->PdII_Open PdII_Open->TransMet Fast RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The "Farina Pathway" (center) relies on ligand dissociation to accelerate transmetallation, crucial for Aryl Iodides and hindered substrates.

Application Protocols

Protocol A: The "Farina" Condition (General Purpose & Hindered Substrates)

Context: Use this when standard


 fails to convert, particularly with Aryl Iodides or hindered stannanes. The use of 

accelerates the reaction by orders of magnitude by lowering the energy barrier for transmetallation.

Reagents:

  • Palladium Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Triphenylarsine (

    
    ) or Tri-2-furylphosphine (TFP)
    
  • Ratio: Pd:L = 1:2 (Note: Lower ligand ratio than standard phosphines to encourage dissociation).

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with

    
     (2 mol%) and 
    
    
    
    (8 mol%).
    • Note:

      
       is toxic; handle with extreme care. TFP is a less toxic alternative with similar electronic properties.
      
  • Solvation: Add anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF. These polar solvents stabilize the polar transition state of transmetallation.

  • Substrate Addition: Add Aryl Halide (1.0 equiv) and Organostannane (1.1 equiv).

  • Reaction: Heat to 60–80°C. Monitor by LCMS.

    • Validation: If reaction stalls, add CuI (10 mol%). If rapid black precipitation occurs, switch to TFP (slightly better binding than As).

Protocol B: The "Fu" Condition (Aryl Chlorides & Room Temp)

Context: Designed for unactivated Aryl Chlorides or when thermal sensitivity precludes heating. This relies on the bulky


 to drive oxidative addition.

Reagents:

  • Catalyst:

    
     (Commercially available) OR generated in situ from 
    
    
    
    +
    
    
    .
  • Activator: CsF (Cesium Fluoride) is often beneficial to activate the stannane (forming a hypervalent silicate-like species).

Step-by-Step:

  • Catalyst Prep: Charge vial with

    
     (3 mol%).
    
  • Additives: Add CsF (2.0 equiv). The fluoride anion coordinates to Tin, making the organic group more nucleophilic.

  • Solvent: Dioxane or THF (degassed).

  • Reaction: Stir at Room Temperature .

    • Note: Do not heat initially. These active catalysts can decompose at high temperatures if the substrate concentration is low.

Protocol C: Copper-Mediated "Scavenging"

Context: For "dead" reactions where the catalyst is poisoned by excess phosphine or the transmetallation is sterically impossible.

Mechanism: Cu(I) scavenges free phosphine ligands (removing the inhibitor) or performs a Sn


 Cu transmetallation, generating a highly reactive organocopper species.

Step-by-Step:

  • Standard Setup: Use

    
     (5 mol%) or 
    
    
    
    .
  • Additive: Add CuI (Copper(I) Iodide) at 10–50 mol%.

  • Solvent: DMF or DMSO is required to solubilize the CuI.

  • Execution: Heat to 60°C.

    • Warning: This protocol is sensitive to oxygen. Ensure rigorous degassing.

Troubleshooting & Optimization Matrix

Use this decision tree to optimize failing reactions.

Optimization Start Reaction Failed/Low Yield CheckSubstrate Identify Substrate Limitation Start->CheckSubstrate ArCl Substrate is Aryl Chloride? CheckSubstrate->ArCl Steric Substrate is Sterically Hindered? CheckSubstrate->Steric PdBlack Pd Black Formation? CheckSubstrate->PdBlack NoConv No Conversion (Ar-I)? CheckSubstrate->NoConv Sol1 Use Bulky Electron-Rich Ligands P(t-Bu)3, XPhos Protocol B ArCl->Sol1 Yes Sol2 Use Dissociative Ligands AsPh3, TFP Protocol A Steric->Sol2 Yes Sol3 Catalyst Decomposition. Increase Ligand:Pd ratio Switch to solvent: DMF/NMP PdBlack->Sol3 Yes Sol4 Add CuI (Co-catalyst) Scavenge free ligand NoConv->Sol4 Yes

Caption: Decision matrix for troubleshooting Stille coupling failures based on substrate and observation.

References

  • Farina, V., & Krishnan, B. (1991).[4] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[5] Link

  • Littke, A. F., & Fu, G. C. (2002).[2][3] Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides.[2][3] Journal of the American Chemical Society.[5] Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Stille Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society.[5] Link

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[6] On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry. Link

  • Espinet, P., & Echavarren, A. M. (2004).[4][7] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Stille Coupling Reactions with Tributyl(5-fluoro-2-methoxyphenyl)stannane

Welcome to our dedicated technical support center for optimizing the Stille cross-coupling reaction using Tributyl(5-fluoro-2-methoxyphenyl)stannane. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the Stille cross-coupling reaction using Tributyl(5-fluoro-2-methoxyphenyl)stannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. We will delve into the mechanistic nuances of the Stille coupling and provide practical, field-proven solutions to common challenges.

Introduction to the Stille Coupling

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2][3] Its popularity in complex molecule synthesis, including pharmaceuticals, stems from the air and moisture stability of organostannanes and its tolerance for a wide variety of functional groups.[3][4][5]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[4]

  • Transmetalation: The organic group (R²) from the organostannane (R²-SnR₃) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step of the reaction.[7]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]

Tributyl(5-fluoro-2-methoxyphenyl)stannane presents a unique substrate due to the presence of both an electron-donating methoxy group and an electron-withdrawing fluoro group on the aromatic ring. This electronic push-pull system can influence the reactivity of the stannane in the crucial transmetalation step.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with Tributyl(5-fluoro-2-methoxyphenyl)stannane in Stille couplings.

Q1: My Stille coupling reaction is not proceeding to completion. What are the initial troubleshooting steps?

A1: A stalled or incomplete reaction can be due to several factors. First, ensure your reagents and solvents are of high purity and anhydrous, as water and oxygen can deactivate the palladium catalyst. Degassing the reaction mixture thoroughly before adding the catalyst is critical. Next, verify the activity of your palladium catalyst. Palladium(0) sources like Pd(PPh₃)₄ can degrade over time. Consider using a freshly opened bottle or a more stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which will be reduced to the active Pd(0) species in situ.[2] Finally, assess the stoichiometry of your reactants. A slight excess of the organostannane (1.1-1.5 equivalents) is often beneficial.

Q2: I am observing a significant amount of homocoupling of my Tributyl(5-fluoro-2-methoxyphenyl)stannane. How can I minimize this side reaction?

A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[6] This can occur through two primary pathways: reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[1] To mitigate this, ensure your palladium source is in the active Pd(0) state before the organostannane is added, especially when using a Pd(II) precatalyst. The choice of ligand can also play a role; more electron-rich and bulky phosphine ligands can sometimes suppress homocoupling. Lowering the reaction temperature, if feasible for the desired coupling, may also reduce the rate of this side reaction.

Q3: What is the best palladium catalyst and ligand combination for coupling Tributyl(5-fluoro-2-methoxyphenyl)stannane with an aryl bromide?

A3: For aryl bromides, which are generally less reactive than aryl iodides, a more active catalytic system is often required.[2] A common and effective combination is a Pd(0) source like Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as tri(tert-butyl)phosphine (P(t-Bu)₃) or a biarylphosphine ligand (e.g., SPhos, XPhos).[8] These ligands promote the oxidative addition step and can accelerate the overall catalytic cycle. Alternatively, a Pd(II) precatalyst like PdCl₂ can be used with these ligands.[9]

Q4: Can I use an aryl chloride as the coupling partner?

A4: Aryl chlorides are the most challenging coupling partners for Stille reactions due to the strength of the C-Cl bond, which makes oxidative addition difficult.[2][8] However, recent advances in catalyst systems have made these couplings more feasible. Highly active palladium catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are often necessary.[8][10] Additionally, the use of additives like cesium fluoride (CsF) can be beneficial.[8]

Q5: My reaction is sluggish. What additives can I use to accelerate the reaction rate?

A5: Several additives can be employed to enhance the rate of Stille couplings.

  • Copper(I) Iodide (CuI): CuI is a widely used co-catalyst that can dramatically increase the reaction rate, sometimes by a factor of >10³.[1][8] The exact mechanism of its action is debated but may involve acting as a scavenger for excess phosphine ligand, which can inhibit the reaction, or facilitating the transmetalation step via an organocuprate intermediate.[1][9]

  • Fluoride Sources (e.g., CsF, KF): Fluoride ions have a multifaceted role in promoting Stille couplings. They can activate the organostannane by forming a more nucleophilic hypervalent tin species, which facilitates transmetalation.[11][12] However, an excess of fluoride can lead to the formation of an unreactive anionic stannate, so the concentration needs to be optimized.[11][12]

  • Lithium Chloride (LiCl): In some cases, particularly with vinyl stannanes, LiCl can accelerate the reaction, though its effect on aryl-aryl couplings is less consistently reported.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Stille coupling of Tributyl(5-fluoro-2-methoxyphenyl)stannane.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient degassing. 3. Impure reagents or solvents. 4. Low reaction temperature.1. Use a fresh batch of Pd(0) catalyst or a Pd(II) precatalyst. 2. Degas the reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. 3. Use freshly distilled or anhydrous solvents and pure reagents. 4. Gradually increase the reaction temperature in 10-20 °C increments.
Formation of Stannane Homocoupling Product 1. Reaction with Pd(II) precatalyst. 2. Radical side reactions. 3. High reaction temperature.1. If using a Pd(II) source, ensure it is fully reduced to Pd(0) before adding the organostannane. 2. Use a radical scavenger (e.g., a small amount of BHT), though this may interfere with the desired reaction. 3. Attempt the reaction at a lower temperature.
Decomposition of Starting Materials or Product 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Incompatible functional groups.1. Reduce the reaction temperature. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. While Stille coupling is tolerant of many functional groups, highly sensitive groups may require protection.
Difficulty in Removing Tin Byproducts 1. Tributyltin halides are often difficult to separate chromatographically.1. Aqueous KF or CsF wash: After the reaction, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF or CsF. This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[6][13][14] 2. DBU/I₂ treatment: In some cases, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by iodine can convert the tin byproducts to more easily removable species.

Experimental Protocols

General Procedure for Stille Coupling with an Aryl Bromide
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), Tributyl(5-fluoro-2-methoxyphenyl)stannane (1.2 equiv.), and a suitable solvent (e.g., toluene, dioxane, or DMF; ~0.1 M concentration).

  • Degas the solution by bubbling with the inert gas for 15-30 minutes.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any solid ligand.

  • Add the catalyst and ligand to the reaction flask under a positive pressure of the inert gas.

  • If using additives like CuI (10-20 mol%) or CsF (2.0 equiv.), add them at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the appropriate workup procedure to remove tin byproducts (see Troubleshooting Guide).

  • Purify the crude product by flash column chromatography.

Visualizing the Stille Catalytic Cycle and Troubleshooting Workflow

To further aid in understanding and troubleshooting, the following diagrams illustrate the Stille catalytic cycle and a logical workflow for addressing common experimental issues.

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_intermediate R¹-Pd(II)(X)L_n Pd0->OA_intermediate Oxidative Addition (R¹-X) Product R¹-R² TM_intermediate R¹-Pd(II)(R²)L_n OA_intermediate->TM_intermediate Transmetalation (R²-SnBu₃) TM_intermediate->Pd0 Reductive Elimination (R¹-R²) Reactants R¹-X + R²-SnBu₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Issue: Low or No Conversion Check_Reagents Check Reagent/Solvent Purity & Degassing Start->Check_Reagents Check_Catalyst Verify Catalyst Activity Check_Reagents->Check_Catalyst [ Reagents OK ] Failure Consult Further Literature/ Technical Support Check_Reagents->Failure [ Reagents Impure ] Optimize_Conditions Optimize Reaction Conditions (Temp, Concentration) Check_Catalyst->Optimize_Conditions [ Catalyst OK ] Check_Catalyst->Failure [ Catalyst Inactive ] Additives Consider Additives (CuI, CsF) Optimize_Conditions->Additives [ Still Low Conversion ] Success Successful Reaction Optimize_Conditions->Success [ Conversion Improved ] Additives->Success [ Conversion Improved ] Additives->Failure [ No Improvement ]

Sources

Optimization

Technical Support Center: Strategies for the Removal of Tributyltin Byproducts from Reaction Mixtures

Introduction The use of organotin reagents, particularly tributyltin (TBT) derivatives, in organic synthesis has been a cornerstone for the construction of complex molecular architectures, most notably in Stille cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The use of organotin reagents, particularly tributyltin (TBT) derivatives, in organic synthesis has been a cornerstone for the construction of complex molecular architectures, most notably in Stille cross-coupling and radical-mediated reactions.[1][2] Despite their synthetic utility, the persistence of highly toxic and lipophilic tributyltin byproducts in reaction mixtures presents a significant purification challenge.[3][4] For applications in drug development and biological screening, reducing these impurities to parts-per-million (ppm) levels is not merely a matter of purity but a critical necessity.[1][5]

This technical guide provides a comprehensive overview of field-proven methods for the removal of tributyltin byproducts. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.

Troubleshooting Guide

Issue 1: Persistent Tributyltin Residues Detected by NMR After Aqueous Potassium Fluoride (KF) Wash

Symptom: Characteristic signals for butyl groups (typically between δ 0.9 and 1.8 ppm in ¹H NMR) are still present in the product spectrum after performing a standard aqueous KF wash.[1]

Causality Analysis: An aqueous potassium fluoride (KF) wash is a common and often effective method for removing tributyltin byproducts.[6][7] The principle lies in the high affinity of fluoride ions for tin, which leads to the formation of tributyltin fluoride (Bu₃SnF), a sparingly soluble solid that can be removed by filtration, or partitioned into the aqueous phase.[8][9] However, several factors can compromise the efficiency of this method.

Potential Causes & Solutions:

  • Incomplete Reaction of Tin Reagents: Unreacted tributyltin hydride (Bu₃SnH) or hexa-n-butylditin ((Bu₃Sn)₂) are less effectively removed by a simple KF wash compared to their halide counterparts (e.g., Bu₃SnCl).[7][8]

    • Solution: Implement a pre-treatment step with iodine (I₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6] This converts the residual tin hydrides and distannanes into tributyltin iodide (Bu₃SnI), which is more readily precipitated as Bu₃SnF upon treatment with KF.[7]

  • Formation of an Emulsion or Interfacial Precipitate: The formation of a solid precipitate of tributyltin fluoride (Bu₃SnF) at the interface between the organic and aqueous layers can trap the desired product and hinder efficient separation.[8]

    • Solution: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[7][8]

  • Insufficient Vigorousness of Shaking: Inadequate mixing during the extraction can lead to incomplete reaction between the organotin species and the aqueous KF.

    • Solution: Ensure vigorous shaking of the separatory funnel for at least one minute during each wash.[7][8]

  • pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent.

    • Solution: While not always necessary, adjusting the pH of the aqueous KF solution may improve precipitation in some cases.

Issue 2: Product Loss During Chromatographic Purification on Silica Gel

Symptom: Significant loss of the desired product is observed when attempting to remove tributyltin byproducts by standard silica gel chromatography.

Causality Analysis: While silica gel chromatography is a powerful purification technique, the acidic nature of standard silica gel can lead to the decomposition of acid-sensitive products. Furthermore, some organotin compounds can co-elute with the product, especially if they have similar polarities.

Potential Causes & Solutions:

  • Acid-Sensitivity of the Product: The Lewis acidic sites on the surface of silica gel can catalyze the degradation of certain functional groups.

    • Solution 1: Triethylamine-Treated Silica Gel: Pre-treating the silica gel with a small percentage (typically 2-5%) of triethylamine in the eluent can neutralize the acidic sites and prevent product degradation.[4][8][10] This method is also effective at removing Bu₃SnX byproducts.[7][10]

    • Solution 2: Basic Alumina Chromatography: For highly acid-sensitive compounds, using basic alumina as the stationary phase is a viable alternative.[4][8]

  • Co-elution of Product and Tin Byproducts: The polarity of the tributyltin byproducts may be very similar to that of the desired compound.

    • Solution: Modified Silica Gel Chromatography: Employing a stationary phase composed of a mixture of silica gel and an inorganic base can be highly effective. A 10% w/w mixture of anhydrous potassium carbonate (K₂CO₃) in silica gel has been demonstrated to reduce organotin impurities to below 15 ppm.[5] A mixture of finely ground potassium fluoride (KF) and silica (10% w/w KF) is also a powerful tool for this purpose, capable of reducing tin levels to approximately 30 ppm.[1]

Workflow for Selecting a Tributyltin Removal Method

G start Reaction Mixture Containing Tributyltin Byproducts is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization or Slurrying in a suitable solvent (e.g., MTBE) is_solid->recrystallize Yes is_acid_sensitive Is the product acid-sensitive? is_solid->is_acid_sensitive No check_nmr Check ¹H NMR for residual tin signals recrystallize->check_nmr kf_wash Perform Aqueous KF Wash is_acid_sensitive->kf_wash No modified_silica Use Modified Silica Gel Chromatography (K₂CO₃/Silica or KF/Silica) is_acid_sensitive->modified_silica Yes standard_silica Standard Silica Gel Chromatography (consider pre-treatment with Et₃N) kf_wash->standard_silica If KF wash is insufficient kf_wash->check_nmr modified_silica->check_nmr standard_silica->check_nmr success Product is free of tin byproducts check_nmr->success Clean troubleshoot Troubleshoot KF Wash (e.g., DBU/I₂ pre-treatment) check_nmr->troubleshoot Tin Present troubleshoot->kf_wash

Caption: Decision tree for selecting an appropriate tributyltin removal method.

Frequently Asked Questions (FAQs)

Q1: What are the most common tributyltin byproducts I need to remove?

The primary byproducts depend on the specific reaction. In Stille couplings, you will typically encounter trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr).[8] In radical reactions using tributyltin hydride, residual Bu₃SnH and its dimer, hexa-n-butylditin (Bu₃SnSnBu₃), are common impurities.[8][11]

Q2: Are there any alternatives to aqueous workups for removing tributyltin byproducts?

Yes, several methods avoid aqueous extractions, which can be advantageous for water-sensitive compounds or to prevent emulsion formation.

  • Modified Silica Gel Chromatography: As mentioned in the troubleshooting guide, using a mixture of silica gel with K₂CO₃ or KF for column chromatography is a highly effective "dry" method.[1][5]

  • Tin Scavengers: These are solid-supported reagents, often silica-based, that are functionalized with groups that selectively bind to organotin compounds.[12] The crude reaction mixture is stirred with the scavenger, which is then removed by simple filtration.[12][13]

Q3: My product is a solid. What is the best way to purify it from organotin residues?

For solid products, recrystallization is often a very effective purification method.[8] Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[8][14]

Q4: How can I minimize the formation of tributyltin byproducts in the first place?

The most effective strategy is to use a catalytic amount of the organotin reagent.[12] This approach involves the in situ regeneration of the active organostannane from the tin byproduct and is particularly beneficial for large-scale reactions where the removal of stoichiometric amounts of tin waste is challenging and costly.[12]

Q5: What are some of the less common but potentially useful methods for tributyltin removal?

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[8]

  • Liquid-Liquid Extraction: For certain products, partitioning the crude mixture between two immiscible solvents, like hexane and acetonitrile, can be an effective separation technique.[6][12]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is a widely used and straightforward method for the removal of tributyltin halides.[6]

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of KF. During each wash, shake the funnel vigorously for at least one minute.[7]

  • Precipitate Formation and Removal: An insoluble white precipitate of Bu₃SnF may form at the interface.[8] If this occurs, filter the entire mixture through a pad of Celite® to remove the solid.[7][8]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Protocol 2: Modified Silica Gel Chromatography with K₂CO₃

This method is highly effective for removing a broad range of organotin impurities to very low levels.[5][6]

  • Preparation of the Stationary Phase: Prepare a 10% w/w mixture of finely powdered anhydrous potassium carbonate in silica gel. This mixture can be stored for several months without a significant loss of activity.[5][6]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[8]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[8]

Protocol 3: DBU and Iodine Treatment for Removal of Tin Hydrides and Distannanes

This protocol is particularly useful when unreacted tributyltin hydride or hexa-n-butylditin is present.[6]

  • Concentration: Concentrate the crude reaction mixture to remove the bulk of the solvent.

  • Dilution: Dilute the residue with diethyl ether.

  • DBU Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Iodine Addition: Add a solution of iodine in diethyl ether dropwise until the characteristic color of iodine persists.[6]

  • Quenching: Quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by standard flash column chromatography or a subsequent KF wash.[6]

Data Summary Table: Comparison of Tributyltin Removal Methods
MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Aqueous KF Wash Precipitation of Bu₃SnFSimple, inexpensive, and widely applicable.Can form emulsions; less effective for Bu₃SnH and (Bu₃Sn)₂.Good to Excellent
Modified Silica (K₂CO₃/Silica) Adsorption/ReactionHighly effective (down to ~15 ppm Sn), avoids aqueous workup.[5]Requires preparation of the stationary phase.Excellent
Modified Silica (KF/Silica) Adsorption/ReactionHighly effective (down to ~30 ppm Sn), avoids aqueous workup.[1]Requires grinding of KF and silica.Excellent
Triethylamine-Treated Silica Neutralization & AdsorptionPrevents degradation of acid-sensitive products; removes Bu₃SnX.[8][10]May not be as effective as K₂CO₃ or KF-modified silica for trace removal.Good
DBU/Iodine Pre-treatment Chemical ConversionConverts non-polar tin byproducts to more easily removable forms.[5][6]Adds extra steps to the workup.N/A (Pre-treatment)
Recrystallization/Slurrying Differential SolubilityHighly effective for solid products.[8]Only applicable to solid compounds; can result in yield loss.Variable to Excellent
Liquid-Liquid Extraction PartitioningSimple and does not require solid supports.[6][12]Efficiency is highly dependent on the partition coefficients of the product and impurities.[6]Variable
Tin Scavengers Selective BindingHigh efficiency, avoids aqueous workups.[12]Can be more expensive than other methods.Excellent

Conclusion

The effective removal of tributyltin byproducts is a critical step in ensuring the purity and safety of synthesized compounds, particularly in the context of pharmaceutical research and development. The choice of purification method depends on a variety of factors, including the nature of the product, the specific tin byproducts present, and the desired level of purity. By understanding the chemical principles behind each technique and following the detailed protocols and troubleshooting guides provided, researchers can confidently and efficiently remove these challenging impurities from their reaction mixtures.

References

  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. 2020. Available from: [Link]

  • Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Available from: [Link]

  • Harrowven, D. C., et al. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, 2004, (17), 1968-1969. DOI:10.1039/B406041E.
  • Organic Synthesis. Stille Coupling. Available from: [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. Available from: [Link]

  • Google Patents. Method for removing organotin compound. JPH029890A.
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]

  • Kumar, U. T., et al. Supercritical fluid extraction of organotins from biological samples and speciation by liquid chromatography and inductively coupled plasma mass spectrometry. Journal of Chromatography A, 1993, 655(2), 340-345. DOI: 10.1016/0021-9673(93)83242-K.
  • The Journal of Organic Chemistry. A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. ACS Publications. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Analyst (RSC Publishing). Liquid–solid extraction of tributyltin from marine samples. Available from: [Link]

  • ResearchGate. What is the best way to determine Tributyltin in seawater using LCMSMS?. 2014. Available from: [Link]

  • Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Available from: [Link]

  • MDPI. Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. 2018. Available from: [Link]

  • NROChemistry. Stille Coupling. Available from: [Link]

  • Myers, A. The Stille Reaction. Chem 115. Available from: [Link]

  • WIT Press. Removal of tributyltin (TBT) from wastewater by microalgae. Available from: [Link]

  • Ataman Kimya. TRIBUTYLTIN OXIDE. Available from: [Link]

  • Organic Syntheses Procedure. tributyl(3-methyl-2-butenyl)tin. Available from: [Link]

  • Chemistry LibreTexts. 4: Radical Reactions. 2023. Available from: [Link]

  • MDPI. Tributyltin in Wastewater: Influence on the Performance of Suspended Growth Biological Processes. 2022. Available from: [Link]

  • Organic Chemistry Portal. A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. Available from: [Link]

  • ESAA.org. Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. Available from: [Link]

  • Miljøstyrelsen. Tributyltin compounds (TBT). 2003. Available from: [Link]

  • Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. Available from: [Link]

  • Google Patents. Recycling of organotin compounds. WO2013167585A2.
  • Ortep Association. Common Laboratory Difficulties with TBT Analysis. Available from: [Link]

  • PMC. Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. 2022. Available from: [Link]

  • PubMed. Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland. 2011. Available from: [Link]

  • SedNet. Remediation of tributyltin-contaminated sediments and water. Available from: [Link]

  • Vink Chemicals. Hydrogen Sulphide Scavenger Technology. Available from: [Link]

  • PubChem. Tributyltin Chloride. Available from: [Link]

  • Organic Syntheses Procedure. Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Available from: [Link]

  • Inchem.org. Tributyltin compounds (EHC 116, 1990). Available from: [Link]

  • Wikipedia. Tributyltin. Available from: [Link]

Sources

Troubleshooting

Purification of crude product from a Tributyl(5-fluoro-2-methoxyphenyl)stannane reaction

Technical Support Center: Purification of Tributyl(5-fluoro-2-methoxyphenyl)stannane Case ID: SN-F-OMe-005 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary Tributyl(5-fluoro-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Tributyl(5-fluoro-2-methoxyphenyl)stannane

Case ID: SN-F-OMe-005 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Tributyl(5-fluoro-2-methoxyphenyl)stannane is a specialized organometallic reagent primarily used as a nucleophile in Stille cross-coupling reactions to introduce a 5-fluoro-2-methoxyphenyl moiety.[1]

The purification of this compound presents a "double-bind" challenge common to electron-rich aryl stannanes:

  • Lipophilicity: The tributyltin group makes the molecule greasy, causing it to co-elute with toxic byproducts like tributyltin chloride (

    
    ) and hexabutyldistannane (
    
    
    
    ).
  • Acid Sensitivity: The electron-donating methoxy group ortho to the tin center increases the basicity of the ipso-carbon, making the C-Sn bond susceptible to protodestannylation (cleavage by trace acid on silica gel), converting your valuable product back into 4-fluoroanisole.

This guide provides field-proven protocols to isolate high-purity stannane while mitigating tin toxicity and column degradation.[1]

Troubleshooting & FAQs

Q1: My crude NMR shows a large amount of tributyltin impurities. How do I remove them without running a massive column?

Diagnosis: The reaction likely used an excess of tributyltin chloride or hexabutyldistannane was formed.[1] Standard silica chromatography is often insufficient because these "greasy" tin byproducts streak and co-elute with your product.[1] Solution: Implement the Potassium Fluoride (KF) Workup .[1][2]

  • Mechanism: Fluoride ions have an exceptionally high affinity for tin.[1] Treating the crude mixture with KF converts soluble tributyltin halides (

    
    ) into insoluble polymeric tributyltin fluoride (
    
    
    
    ).
  • Action: See Protocol A below. This is the gold standard for bulk tin removal before chromatography.[1]

Q2: The product decomposes or streaks significantly during silica gel chromatography.

Diagnosis: Commercial silica gel is slightly acidic (pH 6.0–6.5).[1] The electron-rich 2-methoxyphenyl ring makes the C-Sn bond acid-labile.[1] The streaking is due to partial hydrolysis or interaction of the tin moiety with silanol groups. Solution: Neutralize the Stationary Phase.

  • Action: Pre-treat your silica gel column with 1–5% Triethylamine (

    
    ) in the eluent. This neutralizes acidic sites and prevents protodestannylation.[1] (See Protocol B ).
    
Q3: I see a "homocoupled" tin impurity ( ) that won't separate.

Diagnosis: Hexabutyldistannane is a common byproduct when using tributyltin lithium reagents.[1] It is non-polar and often overlaps with aryl stannanes.[1] Solution: Redox Titration. [1]

  • Action: If KF treatment fails (since it targets tin halides, not distannanes), treat the crude with iodine (

    
    ) to cleave the Sn-Sn bond, forming 
    
    
    
    , which can then be removed via the KF method.[3] Note: Use this cautiously as iodine can also cleave your aryl-tin bond if left too long.[1]

Detailed Protocols

Protocol A: The KF (Potassium Fluoride) Precipitation Method

Best for: Removing bulk tributyltin chloride/bromide impurities prior to column.

  • Dissolution: Dissolve the crude reaction residue in Diethyl Ether (

    
    ) . Avoid DCM if possible, as tin fluorides precipitate better from ether.[1]
    
  • Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.[1]

  • Reaction: Stir the biphasic mixture vigorously for 30–60 minutes at room temperature.

    • Observation: You should see a white, fluffy precipitate forming at the interface or within the organic layer. This is the insoluble polymeric

      
      .[1]
      
  • Filtration: Filter the mixture through a pad of Celite or a sintered glass frit to remove the white solid.

    • Safety: The solid is toxic organotin waste.[1] Dispose of it in a dedicated solid hazardous waste container.

  • Workup: Separate the layers. Wash the organic filtrate once more with saturated KF, then brine.[3] Dry over

    
     and concentrate.
    
Protocol B: Amine-Buffered Silica Chromatography

Best for: Final purification to prevent streaking and decomposition.[1]

  • Slurry Preparation: Prepare a slurry of silica gel using Hexanes (or Pentane) containing 2% Triethylamine (

    
    ) .[1]
    
  • Packing: Pour the column and flush with at least 2 column volumes of the Hexane/

    
     mixture. This ensures the entire length of the silica is neutralized.
    
  • Elution:

    • Load your crude product (dissolved in minimal Hexanes/

      
      ).[1]
      
    • Elute with a gradient of Hexanes

      
       5% Ethyl Acetate/Hexanes .
      
    • Note: The amine is only strictly necessary during packing, but keeping 1% in the eluent is safer for highly sensitive substrates.

  • Monitoring: Aryl stannanes are UV active.[1] Look for the product band; it should be much tighter (less tailing) than on untreated silica.

Quantitative Data: Impurity Removal Efficiency

MethodTarget ImpurityResidual Tin (approx.)Yield Impact
Standard Aqueous Workup Water-soluble salts only> 50,000 ppmHigh (Product + Impurity)
KF Polymerization (Protocol A)

,

< 500 ppmMinimal Loss
KF-Silica Column

, Trace Stannanes
< 50 ppmModerate (some adsorption)
Reverse Phase (C18) All Tin species< 10 ppmHigh (Excellent separation)

Decision Logic for Purification

The following diagram illustrates the logical flow for selecting the appropriate purification strategy based on the crude mixture's profile.

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Analyze Crude NMR/TLC Start->CheckImpurity HighHalide High Bu3SnCl Content? CheckImpurity->HighHalide Distannane Hexabutyldistannane Present? HighHalide->Distannane No KF_Wash Protocol A: KF Precipitation HighHalide->KF_Wash Yes Iodine_Titration I2 Titration -> KF Wash Distannane->Iodine_Titration Yes Column_Decision Select Chromatography Distannane->Column_Decision No KF_Wash->Column_Decision Iodine_Titration->Column_Decision Buffered_Silica Protocol B: 2% Et3N/Silica Column_Decision->Buffered_Silica Standard C18_Reverse C18 Reverse Phase (AcCN/H2O) Column_Decision->C18_Reverse Ultra-High Purity Req. Final Pure Tributyl(5-fluoro-2-methoxyphenyl)stannane Buffered_Silica->Final C18_Reverse->Final

Figure 1: Purification logic flow for removing organotin impurities.

References

  • Renaud, P.; Lacote, E.; Quaranta, L. (1998).[3] A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures. Tetrahedron Letters, 39(15), 2123–2126. Link

  • Harrowven, D. C.; Guy, I. L. (2004).[1][4] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968–1969.[4] Link

  • Farina, V. (1991).[1][5] A new method for the purification of organostannanes. The Journal of Organic Chemistry, 56(16), 4985–4987. Link

  • Organic Syntheses. (2012). Synthesis of Tributyl(iodomethyl)stannane and Removal of Tin Byproducts. Organic Syntheses, 89, 460. Link

Sources

Optimization

Troubleshooting low yields in Stille reactions with activated stannanes

Technical Support Center: Advanced Stille Coupling Optimization Topic: Troubleshooting Low Yields with Activated Stannanes Ticket ID: STILLE-ACT-001 Status: Open Assigned Specialist: Senior Application Scientist Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Stille Coupling Optimization Topic: Troubleshooting Low Yields with Activated Stannanes Ticket ID: STILLE-ACT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Activated" Stannane Paradox

You are likely encountering a common paradox in palladium catalysis: High Reactivity


 High Yield. 

Activated stannanes (e.g., vinyl, alkynyl, and heteroaryl stannanes like 2-furyl or 2-thienyl) possess high nucleophilicity, theoretically accelerating the transmetallation step. However, this electron-rich nature makes them highly susceptible to protodestannylation (acid-mediated decomposition) and homocoupling . Furthermore, the "activated" nature often leads to strong coordination with the Palladium center, paradoxically inhibiting the catalytic turnover by preventing ligand dissociation—a phenomenon famously described by Farina.

This guide moves beyond standard textbook mechanisms to address the kinetic bottlenecks specific to these sensitive reagents.

Diagnostic & Troubleshooting (Q&A)

Q1: My stannane is consumed rapidly, but I primarily isolate the reduced product (R-H) instead of the coupled product. Is my catalyst dead?

Diagnosis: This is Protodestannylation , not catalyst death. Root Cause: Activated stannanes (especially heteroaryls) are sensitive to even trace protons. The rate of protonolysis (


) is outcompeting the rate of transmetallation (

). Technical Fix:
  • Solvent Switch: Move from DMF to NMP (N-Methyl-2-pyrrolidone) or Dioxane . DMF can hydrolyze to form dimethylamine and formic acid, a proton source.

  • Base Additive: Add CsF (2.0 equiv) or CuCl (1.0 equiv) .

    • Why: Fluoride creates a hypervalent silicate-like species

      
       that is more nucleophilic towards Pd but less basic towards protons.
      
  • Drying: Add 4Å Molecular Sieves.

Q2: The reaction proceeds to ~50% conversion and then stalls. Adding more catalyst does not restart it.

Diagnosis: Product Inhibition or "The Farina Effect." Root Cause: In standard protocols using


, the phosphine ligands (

) dissociate too slowly. As the reaction progresses, the concentration of free ligand increases, shifting the equilibrium back toward the unreactive, saturated palladium species. Technical Fix:
  • Ligand Swap: Switch to Triphenylarsine (

    
    )  or Tri-2-furylphosphine (TFP) .
    
  • Mechanism: These ligands are "softer" and dissociate 100-1000x faster than

    
    , accelerating the rate-limiting transmetallation step without destabilizing the catalyst.
    
Q3: I am seeing significant homocoupling (R-R) of my stannane.

Diagnosis: Oxidative Dimerization. Root Cause: This often occurs when using Copper(I) additives in the presence of oxygen, or if the Pd(II) intermediate undergoes rapid disproportionation. Technical Fix:

  • Degas Rigorously: Copper-mediated Stille variants (Liebeskind-Srogl type conditions) are strictly anaerobic. Sparging is insufficient; use freeze-pump-thaw cycles.

  • Stoichiometry Check: If using CuI, reduce loading to 5-10 mol%. High Cu loading promotes the formation of organocopper species which are prone to dimerization.

Mechanistic Visualization: The Failure Points

The following diagram illustrates the standard catalytic cycle versus the "Activated" pathways, highlighting exactly where your yield is being lost.

StilleMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast) Pd0->OxAdd R-X PdII_Int Pd(II)-R-X (Intermediate) OxAdd->PdII_Int TransMetal Transmetallation (Rate Limiting Step) PdII_Int->TransMetal Slow with PPh3 RedElim Reductive Elimination (Fast) TransMetal->RedElim Proto FAILURE MODE: Protodestannylation (R-Sn -> R-H) TransMetal->Proto Trace H+ Homo FAILURE MODE: Homocoupling (2 R-Sn -> R-R) TransMetal->Homo Excess Cu/O2 RedElim->Pd0 Regeneration Product Coupled Product (R-R') RedElim->Product CuEffect Copper Effect: Forms R-Cu (Bypasses Slow Transmetallation) CuEffect->TransMetal Accelerates Farina Farina Effect: AsPh3/TFP Ligands (Accelerates Ligand Dissociation) Farina->TransMetal Unblocks

Caption: The Stille Catalytic Cycle highlighting the Transmetallation bottleneck where activated stannanes fail via protodestannylation or homocoupling.

Validated Protocols

Protocol A: The "Farina" Protocol (For Stalled Reactions)

Best for: Sterically hindered substrates or when Pd(PPh3)4 fails.

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     (1.0 equiv Pd) and 
    
    
    
    (4.0 equiv) or
    
    
    (TFP) (4.0 equiv).
    • Note: Do not use

      
      . The presence of 
      
      
      
      will inhibit the reaction even if you add Arsenic ligands.
  • Solvent: Degassed NMP or Toluene (Avoid DMF if possible).

  • Temperature: 50°C - 80°C.

  • Observation: The solution should turn from dark purple/red (

    
    ) to yellow/orange (Active species) upon heating.
    
Protocol B: The "Copper-Fluoride" Synergistic Protocol

Best for: Highly unstable heteroaryl stannanes (2-pyridyl, 2-oxazolyl).

  • Reagents: Aryl Halide (1.0 equiv), Stannane (1.1 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /TFP.
  • Additives: CuI (10 mol%) AND CsF (2.0 equiv) .

  • Solvent: DMF or Dioxane.

  • Mechanism: CsF activates the tin (forming hypervalent stannate), while CuI facilitates the transfer of the organic group from Sn

    
     Cu 
    
    
    
    Pd. This "double transmetallation" is orders of magnitude faster than direct Sn
    
    
    Pd transfer.

Workup & Purification: Removing Tin Residues

Requirement: Tin levels must be reduced to <50ppm for biological assays.

The "KF/Silica" Solid Phase Method (Recommended) This method avoids liquid-liquid extraction emulsions and is superior to aqueous KF washes for water-sensitive compounds.

StepActionTechnical Rationale
1 Prepare Stationary Phase Mix 10g Potassium Fluoride (KF) with 90g Silica Gel. Grind in a mortar until homogenous. Add 10-20% water by weight to activate.
2 Dilute Reaction Dilute crude mixture with

or

.
3 Filtration Pass the crude mixture through a pad of the KF/Silica (approx 2cm height in a sintered funnel).
4 Elution Rinse with pure solvent. The insoluble

polymerizes and binds irreversibly to the silica matrix.
5 Result Filtrate contains product with <50ppm Sn. Proceed to standard flash chromatography.

Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

DecisionTree Start Low Yield Observed CheckProd Analyze Crude NMR/LCMS Start->CheckProd Result1 Reduced Product (R-H) Found? CheckProd->Result1 Result2 Starting Material Remains? CheckProd->Result2 Result3 Homocoupling (R-R) Found? CheckProd->Result3 Fix1 Protodestannylation ACTION: Add CsF + 4Å Sieves Switch to Dioxane Result1->Fix1 Yes Fix2 Catalyst Arrest ACTION: Switch Ligand to AsPh3 or TFP Result2->Fix2 Yes Fix3 Oxidative Dimerization ACTION: Remove CuI or Freeze-Pump-Thaw Result3->Fix3 Yes

Caption: Logic flow for diagnosing Stille coupling failure modes based on crude reaction analysis.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications. Journal of the American Chemical Society, 113(25), 9585-9595. Link

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905-5911. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[1] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[1][2][3] Angewandte Chemie International Edition, 43(9), 1132-1136. Link

  • Littke, A. F., & Fu, G. C. (1999).[4] The First General Method for Stille Cross-Coupling of Aryl Chlorides.[5] Angewandte Chemie International Edition, 38(16), 2411-2413.[5] Link

  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[6][7][8] Chemical Communications, (17), 1968-1969. Link

Sources

Troubleshooting

Impact of solvent choice on Stille coupling reaction rates

Technical Support Reference: SC-SOLV-2024 Topic: Impact of Solvent Choice on Reaction Kinetics & Selectivity Audience: Senior Chemists, Process Development Scientists Executive Summary: The "Solvent Effect" in Stille Cou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: SC-SOLV-2024 Topic: Impact of Solvent Choice on Reaction Kinetics & Selectivity Audience: Senior Chemists, Process Development Scientists

Executive Summary: The "Solvent Effect" in Stille Couplings

In Stille cross-couplings, the solvent is not merely a medium; it is a ligand .

Unlike Suzuki or Sonogashira couplings, where the base plays a dominant role, the rate-determining step (RDS) in Stille coupling—transmetallation —is heavily influenced by solvent coordination. The choice between a non-polar solvent (e.g., Toluene) and a polar aprotic solvent (e.g., DMF, NMP) dictates the mechanistic pathway (associative vs. dissociative) and the reaction rate.

The Golden Rule:

Polar aprotic solvents (DMF, NMP) generally accelerate Stille couplings by orders of magnitude compared to ethers (THF) or aromatics (Toluene) because they facilitate the formation of the necessary hypervalent tin species or stabilize the cationic palladium intermediates.

The Diagnostic Matrix: Solvent Selection

Use this matrix to select the optimal solvent based on your substrate constraints.

Solvent ClassExamplesKinetic ProfileMechanism SupportBest For...
Polar Aprotic DMF, NMP, DMAc Fastest Coordinates to Sn (nucleophilic assistance) and stabilizes cationic Pd(II).Sterically hindered substrates; Chlorides; "Ligandless" conditions.
Ethers THF, 1,4-Dioxane Moderate/Slow Weak coordination. Often requires additives (CsF, CuI) to match DMF rates.General screening; substrates sensitive to high heat.
Non-Polar Toluene, Xylene Slow Requires phosphine dissociation (dissociative pathway).High-temperature reflux; substrates requiring non-polar environments.
Green / Bio 2-MeTHF, Anisole Moderate Can mimic THF/Toluene but with better EHS profiles.Sustainable process development; replacing DCM/DMF.
Aqueous Water (w/ Surfactant) Variable Micellar catalysis (e.g., TPGS-750-M) concentrates reagents.Green chemistry; mild room-temp couplings.[1][2][3]

Mechanistic Insight: Why Solvent Matters

To troubleshoot, you must visualize the invisible. The diagram below illustrates the Dual-Pathway Transmetallation .

  • Pathway A (Cyclic/Dissociative): Occurs in non-polar solvents. A ligand (

    
    ) must fall off the Palladium before the Stannane can attack. This is slow.
    
  • Pathway B (Open/Solvent-Assisted): Occurs in polar solvents (DMF). The solvent (

    
    ) coordinates to the Tin (Sn), making it hypervalent and more nucleophilic. This bypasses the need for ligand dissociation.
    

StilleMechanism cluster_NonPolar Non-Polar Solvent (THF/Toluene) cluster_Polar Polar Aprotic Solvent (DMF/NMP) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (R-X addition) Pd0->OxAdd PdII Pd(II)-X Intermediate OxAdd->PdII Dissoc Ligand Dissociation (-L) PdII->Dissoc Pathway A SolvCoord Solvent Assistance (+Solvent to Sn) PdII->SolvCoord Pathway B SlowTrans Slow Transmetallation (Neutral Sn) Dissoc->SlowTrans Prod Reductive Elimination (Product Release) SlowTrans->Prod FastTrans FAST Transmetallation (Hypervalent Sn) SolvCoord->FastTrans FastTrans->Prod Prod->Pd0 Regeneration

Figure 1: Solvent influence on the Rate-Determining Step (Transmetallation). Polar solvents enable Pathway B, accelerating the reaction.

Troubleshooting & FAQs

Direct answers to common failure modes.

Q1: My reaction is stalled at 50% conversion in THF. Adding more catalyst didn't help.

Diagnosis: You have likely hit the "Transmetallation Wall." The oxidative addition occurred, but the transfer of the R-group from Tin to Palladium is too slow, leading to catalyst sequestration or death. Solution:

  • Solvent Switch: Swap THF for DMF or NMP . The polarity increase often kickstarts the transmetallation.

  • The "Salt Effect": If you cannot change solvents, add CsF (2.0 equiv) or CuI (10 mol%) .

    • Why? Fluoride coordinates to Tin (mimicking the DMF effect), creating a hypervalent stannate that transfers the R-group rapidly. Copper transmetallates with Sn first, then transfers the R-group to Pd (the "Copper Effect").

Q2: I see "Pd Black" precipitating immediately.

Diagnosis: The catalyst is decomposing before it can re-enter the cycle. This often happens in very polar solvents (like DMF) if the phosphine ligands are too labile (fall off too easily). Solution:

  • Ligand Check: Are you using Pd(PPh3)4? Triphenylphosphine is easily oxidized and dissociates. Switch to PdCl2(dppf) or Pd2(dba)3 + AsPh3 . The chelating ligand (dppf) or the "soft" Arsine ligand stabilizes the Pd center in polar media.

  • Solvent Deoxygenation: Polar solvents hold more dissolved oxygen. Ensure you are sparging with Argon for at least 15 minutes, not just flushing the headspace.

Q3: Can I replace toxic DMF/NMP with a "Green" solvent?

Diagnosis: Yes, regulatory pressure is reducing NMP usage. Solution:

  • 2-MeTHF (2-Methyltetrahydrofuran): A bio-derived ether.[3] It has a higher boiling point (80°C) than THF and separates easily from water.

  • Anisole: High boiling point (154°C), non-toxic, and effective for high-temperature couplings.

  • TPGS-750-M (Water): Using surfactant technology allows Stille couplings in water at room temperature.[2] The lipophilic core of the micelle acts as a "nanoreactor," creating an extremely high local concentration of reagents, mimicking a solvent-free environment.

Validated Experimental Protocols

Protocol A: High-Rate Conditions (Difficult Substrates)

Use for: Sterically hindered aryl chlorides or electron-rich triflates.

  • Setup: Flame-dry a Schlenk tube/vial.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Organostannane (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd2(dba)3 (2.5 mol%) + AsPh3 (10 mol%).

    • Additive: CuI (10 mol%) - Optional, for rate boost.

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration).

  • Procedure:

    • Combine solids and purge with Argon.[4]

    • Add degassed solvent via syringe.

    • Heat to 60–100°C . (Monitor TLC; DMF accelerates rate, so check early).

  • Workup: Dilute with Et2O. Wash 3x with water (critical to remove DMF). Wash 1x with KF (aq) to precipitate Tin byproducts.

Protocol B: Green/Sustainable Conditions

Use for: Standard pharmaceutical intermediates, avoiding Class 1/2 solvents.

  • Setup: Standard round-bottom flask (air tolerant if using active catalyst).

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Organostannane (1.1 equiv)

    • Catalyst: Pd(dtbpf)Cl2 (2 mol%) - Robust catalyst.

  • Solvent: 2-MeTHF or Anisole .

  • Procedure:

    • Heat to reflux (80°C for 2-MeTHF).

    • If slow, add CsF (2.0 equiv) .

  • Workup: Filter through a silica pad. The solvent can often be recovered via rotovap.

Troubleshooting Logic Flow

Follow this decision tree when your reaction fails.

Troubleshooting Start Reaction Stalled / Low Yield CheckColor Is the solution black (precipitate)? Start->CheckColor YesBlack Catalyst Death CheckColor->YesBlack Yes NoBlack Kinetic Stall CheckColor->NoBlack No ActionBlack 1. Switch to bidentate ligand (dppf) 2. Lower Temp 3. Degas Solvent better YesBlack->ActionBlack CheckSolvent Current Solvent? NoBlack->CheckSolvent IsTHF THF / Toluene CheckSolvent->IsTHF IsDMF DMF / NMP CheckSolvent->IsDMF ActionTHF 1. Add CsF or CuI 2. Switch to DMF IsTHF->ActionTHF ActionDMF 1. Increase Temp 2. Change Catalyst (AsPh3) IsDMF->ActionDMF

Figure 2: Decision tree for troubleshooting stalled Stille reactions.

References

  • Farina, V., & Krishnan, B. (1991).[5] "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications." Journal of the American Chemical Society.

  • Espinet, P., & Echavarren, A. M. (2004).[5] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition.

  • Lipshutz, B. H., et al. (2012).[2] "Stille couplings in water at room temperature."[2] Green Chemistry.

  • Littke, A. F., & Fu, G. C. (1999).[6] "A Versatile, Practical Method for the Stille Cross-Coupling of Aryl Chlorides." Angewandte Chemie.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1H NMR Analysis of Products from Tributyl(5-fluoro-2-methoxyphenyl)stannane Coupling Reactions

This guide provides an in-depth analysis of the 1H NMR spectroscopic characterization of products derived from the Stille coupling of Tributyl(5-fluoro-2-methoxyphenyl)stannane. It is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H NMR spectroscopic characterization of products derived from the Stille coupling of Tributyl(5-fluoro-2-methoxyphenyl)stannane. It is intended for researchers, scientists, and drug development professionals who utilize cross-coupling methodologies to synthesize complex organic molecules. This document will delve into the nuances of interpreting the 1H NMR spectra of the resulting products, offer a comparative analysis with alternative synthetic strategies, and provide detailed experimental protocols.

The Strategic Importance of the 5-Fluoro-2-methoxyphenyl Moiety in Medicinal Chemistry

The 5-fluoro-2-methoxyphenyl structural motif is a prevalent feature in numerous biologically active compounds and pharmaceutical agents. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule, such as its lipophilicity and pKa. The methoxy group, a common bioisostere, can act as a hydrogen bond acceptor and influence the conformation of the molecule. The Stille coupling reaction, which forms a carbon-carbon bond between an organostannane and an organic halide or triflate, is a powerful tool for incorporating this valuable moiety into a target structure. Tributyl(5-fluoro-2-methoxyphenyl)stannane is a frequently employed reagent for this purpose due to its relatively good stability and reactivity.

Deciphering the 1H NMR Spectrum of the 5-Fluoro-2-methoxyphenyl Group

A thorough understanding of the 1H NMR spectrum of the 5-fluoro-2-methoxyphenyl moiety is paramount for successful product characterization. The substitution pattern on the aromatic ring gives rise to a distinct set of signals with characteristic chemical shifts and coupling constants.

The protons on the 5-fluoro-2-methoxyphenyl ring, labeled as H-3, H-4, and H-6, exhibit a predictable splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • H-3: This proton is typically found in the range of δ 7.00-7.20 ppm. It is split by the adjacent H-4 proton (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta coupling, J ≈ 4-5 Hz), resulting in a doublet of doublets (dd).

  • H-4: This proton, situated between H-3 and the fluorine atom, usually resonates between δ 6.90 and 7.10 ppm. It is split by H-3 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (ortho coupling, J ≈ 8-9 Hz), leading to a triplet of doublets (td) or a complex multiplet.

  • H-6: This proton, ortho to the methoxy group, is generally the most downfield of the three, appearing in the region of δ 7.30-7.50 ppm. It is split by the fluorine atom (meta coupling, J ≈ 3-4 Hz) and the H-4 proton (meta coupling, J ≈ 3 Hz), resulting in a doublet of doublets (dd).

  • -OCH3: The methoxy group protons appear as a sharp singlet, typically between δ 3.80 and 4.00 ppm.

Experimental Protocol: 1H NMR Analysis of a Crude Stille Coupling Reaction Mixture

This protocol outlines the steps for preparing and analyzing a sample from a crude Stille coupling reaction mixture.

Materials:

  • Crude reaction mixture

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Take a representative aliquot of the crude reaction mixture (typically 1-2 mg).

    • Dissolve the aliquot in approximately 0.6-0.7 mL of CDCl3 in a small vial.

    • Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a standard 1H NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl3 at δ 7.26 ppm).

Comparative Analysis of Stille Coupling Products and Byproducts by 1H NMR

A key challenge in analyzing the outcome of a Stille coupling reaction is distinguishing the desired product from unreacted starting materials and various byproducts. The following table summarizes the expected 1H NMR signatures of these species.

Compound Type Key 1H NMR Signature(s) Notes
Desired Product Aromatic signals corresponding to both coupling partners. The 5-fluoro-2-methoxyphenyl moiety will exhibit the characteristic dd, td, and dd patterns described above.The chemical shifts of the 5-fluoro-2-methoxyphenyl protons may be slightly shifted depending on the electronic nature of the coupling partner.
Unreacted Tributyl(5-fluoro-2-methoxyphenyl)stannane Aromatic signals similar to the product, but with characteristic satellite peaks due to coupling with tin isotopes (117Sn and 119Sn). Broad multiplets in the aliphatic region (δ 0.8-1.6 ppm) corresponding to the tributyl groups.The tin satellites are a definitive indicator of the presence of the organostannane.
Homocoupled Stannane Byproduct A complex aromatic region with signals for two 5-fluoro-2-methoxyphenyl units. The symmetry of the molecule may simplify the spectrum.This byproduct is formed by the coupling of two molecules of the organostannane.
Protodestannylation Product (5-fluoroanisole) A simplified aromatic spectrum with three signals exhibiting H-H and H-F coupling.This byproduct results from the cleavage of the C-Sn bond and replacement with a proton.
Tributyltin Halide/Triflate No aromatic signals. Broad multiplets in the aliphatic region (δ 0.9-1.8 ppm).These are common byproducts from the tin-containing portion of the reagent.

Workflow for Stille Coupling and Subsequent 1H NMR Analysis

The following diagram illustrates the general workflow from the Stille coupling reaction to the final analysis of the 1H NMR spectrum.

Stille_Coupling_Workflow cluster_reaction Stille Coupling Reaction cluster_workup Workup & Purification cluster_analysis 1H NMR Analysis Stannane Tributyl(5-fluoro-2- methoxyphenyl)stannane Reaction_Vessel Reaction Mixture Stannane->Reaction_Vessel Electrophile Ar-X (X = I, Br, OTf) Electrophile->Reaction_Vessel Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Vessel Solvent Solvent & Heat Solvent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Crude_Product Crude Product Purification->Crude_Product Sample_Prep Sample Preparation Crude_Product->Sample_Prep NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Interpretation Data_Processing->Spectral_Analysis

Caption: Workflow of a Stille coupling reaction followed by 1H NMR analysis.

Comparison with Alternative Coupling Methods for 1H NMR Analysis

While the Stille coupling is a robust method, other cross-coupling reactions such as the Suzuki and Negishi couplings can also be employed to synthesize similar biaryl compounds. The choice of method can have implications for the subsequent 1H NMR analysis of the crude reaction mixture due to the different byproducts generated.

Coupling Method Key Advantages Key Disadvantages for 1H NMR Analysis Characteristic Byproducts and their 1H NMR Signatures
Stille Coupling High functional group tolerance; stable reagents.Toxic tin byproducts that can be difficult to remove completely and can complicate the aliphatic region of the 1H NMR spectrum.Tributyltin halides (broad multiplets, δ 0.9-1.8 ppm); Hexamethylditin (sharp singlet, δ ~0.2 ppm).
Suzuki Coupling Readily available and stable boronic acid reagents; non-toxic byproducts.Boronic acids and their anhydrides (boroxines) can give broad signals in the 1H NMR spectrum, sometimes obscuring other signals.Boronic acids/boroxines (broad signals); Homocoupled boronic acid byproduct.
Negishi Coupling High reactivity of organozinc reagents.Air and moisture sensitive reagents; zinc byproducts can sometimes broaden NMR signals.Unreacted organozinc reagent (can be difficult to detect by 1H NMR); Homocoupled product.

Decision Tree for 1H NMR Spectral Interpretation

The following decision tree provides a systematic approach to interpreting the 1H NMR spectrum of a crude Stille coupling reaction mixture.

NMR_Interpretation_Decision_Tree Start Analyze 1H NMR Spectrum of Crude Reaction Mixture Check_Aromatic Are there signals for both coupling partners in the aromatic region? Start->Check_Aromatic Desired_Product Desired Product is Present Check_Aromatic->Desired_Product Yes No_Reaction No Reaction or Incomplete Reaction Check_Aromatic->No_Reaction No Check_Stannane Are tin satellites present on the 5-fluoro-2-methoxyphenyl signals? Check_Tributyl Are there broad multiplets in the aliphatic region (δ 0.8-1.6 ppm)? Check_Stannane->Check_Tributyl No Unreacted_Stannane Unreacted Stannane is Present Check_Stannane->Unreacted_Stannane Yes Byproducts Tin Byproducts are Present Check_Tributyl->Byproducts Yes Desired_Product->Check_Stannane

Comparative

A Comparative Guide to Tributyl(5-fluoro-2-methoxyphenyl)stannane and its Boronic Acid Analog in Cross-Coupling Chemistry

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions stands as a cornerstone for the assembly of complex molecules. Among the p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions stands as a cornerstone for the assembly of complex molecules. Among the plethora of methodologies, the Stille and Suzuki-Miyaura couplings have emerged as particularly powerful and versatile tools. This guide provides an in-depth technical comparison of two key reagents for these transformations: Tributyl(5-fluoro-2-methoxyphenyl)stannane for the Stille reaction and its corresponding boronic acid analog, 5-fluoro-2-methoxyphenylboronic acid, for the Suzuki coupling. This comparison is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting the appropriate reagent and methodology for their synthetic targets.

Introduction: The Stille and Suzuki Reactions in Biaryl Synthesis

The Stille and Suzuki reactions are indispensable for the creation of biaryl linkages, a common motif in pharmaceuticals, agrochemicals, and functional materials. Both reactions follow a similar catalytic cycle involving a palladium catalyst, but they differ in the nature of the organometallic nucleophile. The Stille reaction utilizes an organostannane, while the Suzuki coupling employs an organoboron compound. The choice between these two powerful reactions often hinges on a careful consideration of factors such as reactivity, functional group tolerance, toxicity, and the ease of purification.

This guide will focus on the practical application and comparative performance of Tributyl(5-fluoro-2-methoxyphenyl)stannane and 5-fluoro-2-methoxyphenylboronic acid, providing a nuanced understanding of their respective strengths and weaknesses.

Comparative Analysis: Stannane vs. Boronic Acid

The decision to employ an organostannane or a boronic acid derivative is a critical juncture in synthetic planning. The following sections dissect the key differences to guide this choice.

Reactivity and Reaction Conditions

Tributyl(5-fluoro-2-methoxyphenyl)stannane (Stille Coupling): Organostannanes are generally stable to air and moisture, making them easy to handle and store.[1][2] The Stille reaction typically proceeds under neutral or mildly basic conditions, which imparts a high degree of functional group tolerance.[2] A wide array of functional groups, including esters, amides, ketones, and aldehydes, are well-tolerated.[2] However, the transmetalation step in the Stille catalytic cycle can sometimes be sluggish, necessitating higher reaction temperatures or the use of additives like copper(I) salts to accelerate the reaction.[3]

5-fluoro-2-methoxyphenylboronic acid (Suzuki Coupling): Boronic acids, while generally stable solids, can be prone to protodeboronation, especially under harsh basic conditions or in the presence of certain metals.[4] The Suzuki reaction requires the presence of a base to activate the boronic acid for transmetalation.[4] The choice of base is critical and can influence the reaction outcome. While this requirement can sometimes limit the substrate scope with base-sensitive functional groups, a wide variety of bases, from strong inorganic bases like potassium carbonate to milder ones like potassium phosphate, can be employed.[5]

A comparative study on the functionalization of diazocines demonstrated that Stille coupling can sometimes provide better yields, particularly with sterically hindered substrates, where the Suzuki coupling might be less efficient.[6]

Toxicity and Environmental Impact

A significant drawback of the Stille reaction is the high toxicity of organotin compounds.[1][2] Both the starting organostannane and the tin byproducts are toxic and pose environmental concerns. This necessitates careful handling and rigorous purification procedures to remove tin residues from the final product, which can be challenging.[7][8]

In contrast, boronic acids and their byproducts are generally considered to have low toxicity, making the Suzuki reaction a more environmentally benign and "greener" alternative.[5] The boron-containing byproducts are typically water-soluble and can often be removed with a simple aqueous workup.[9]

Purification and Byproduct Removal

The removal of tin byproducts from Stille reactions is a well-documented challenge. Common methods include washing with aqueous potassium fluoride (KF) to precipitate tributyltin fluoride, or specialized chromatographic techniques.[7][10][11]

Purification of Suzuki reaction products is generally more straightforward. The boronic acid byproducts can often be removed by a simple aqueous extraction or by filtration through a plug of silica gel.[9] However, in cases where the product itself is acidic, separation from unreacted boronic acid can be challenging and may require derivatization or specialized chromatography.[12]

Quantitative Performance Comparison

To provide a clearer picture of the expected performance, the following table summarizes typical reaction parameters and outcomes for Stille and Suzuki couplings based on literature precedents for similar biaryl syntheses.

FeatureTributyl(5-fluoro-2-methoxyphenyl)stannane (Stille)5-fluoro-2-methoxyphenylboronic acid (Suzuki)
Typical Yield 70-95%[6]70-98%[5][6]
Catalyst Loading 1-5 mol% Pd1-5 mol% Pd
Reaction Temperature 80-120 °CRoom Temperature - 110 °C
Base Required No (or mild additives)Yes (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
Reagent Stability Generally stable to air and moisture[1]Can be prone to decomposition[4]
Toxicity High (reagents and byproducts)[1][2]Low (reagents and byproducts)[5]
Byproduct Removal Challenging (KF wash, specialized chromatography)[7][8]Generally straightforward (aqueous workup)[9]

Experimental Protocols

To illustrate the practical application of these reagents, detailed, step-by-step methodologies for the synthesis of a model biaryl compound, 5'-fluoro-2'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine, are provided below.

Synthesis of Tributyl(5-fluoro-2-methoxyphenyl)stannane

A common route to aryltributylstannanes involves the lithiation of an aryl halide followed by quenching with tributyltin chloride.

Materials:

  • 2-Bromo-4-fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-fluoroanisole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford Tributyl(5-fluoro-2-methoxyphenyl)stannane.

Stille Coupling Protocol

Materials:

  • Tributyl(5-fluoro-2-methoxyphenyl)stannane (1.1 eq)

  • 4-Iodo-N,N-dimethylaniline (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous and degassed toluene

  • Saturated aqueous potassium fluoride (KF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-N,N-dimethylaniline, Pd₂(dba)₃, and P(o-tol)₃.

  • Add anhydrous and degassed toluene via syringe.

  • Add Tributyl(5-fluoro-2-methoxyphenyl)stannane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous KF (3 x) to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling Protocol

Materials:

  • 5-fluoro-2-methoxyphenylboronic acid (1.2 eq)

  • 4-Iodo-N,N-dimethylaniline (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 4-iodo-N,N-dimethylaniline, 5-fluoro-2-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Catalytic Cycles

To further elucidate the mechanistic underpinnings of these transformations, the following diagrams illustrate the catalytic cycles for the Stille and Suzuki-Miyaura cross-coupling reactions.

Stille_Cycle cluster_stille Stille Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X R¹-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R²-SnBu₃ Ar-Pd(II)-R² Ar-Pd(II)-R² Transmetalation->Ar-Pd(II)-R² Bu₃Sn-X Reductive Elimination Reductive Elimination Ar-Pd(II)-R²->Reductive Elimination Reductive Elimination->Pd(0)L_n R¹-R²

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X R¹-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R²-B(OR)₂ Ar-Pd(II)-R² Ar-Pd(II)-R² Transmetalation->Ar-Pd(II)-R² X-B(OR)₂ Reductive Elimination Reductive Elimination Ar-Pd(II)-R²->Reductive Elimination Reductive Elimination->Pd(0)L_n R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both Tributyl(5-fluoro-2-methoxyphenyl)stannane and 5-fluoro-2-methoxyphenylboronic acid are highly effective reagents for the synthesis of fluorinated biaryl compounds via Stille and Suzuki couplings, respectively. The choice between them is not one of universal superiority but rather a strategic decision based on the specific requirements of the synthesis.

The Stille coupling, utilizing the organostannane, offers the advantage of broad functional group tolerance under neutral conditions. However, the inherent toxicity of tin compounds and the challenges associated with byproduct removal are significant drawbacks.

The Suzuki coupling, employing the boronic acid, is favored for its low toxicity and the ease of purification, aligning well with the principles of green chemistry. While the requisite basic conditions can sometimes be a limitation, the development of milder bases and robust catalyst systems has greatly expanded its applicability.

For drug discovery and development, where purity and safety are paramount, the Suzuki-Miyaura coupling is often the preferred method. However, for complex syntheses where functional group compatibility under neutral conditions is critical, the Stille reaction remains a powerful and relevant tool in the synthetic chemist's arsenal. Ultimately, a thorough understanding of the nuances of each reaction, as detailed in this guide, will enable researchers to select the optimal path to their target molecules.

References

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroanisole. Retrieved from [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-4-fluoroanisole. Retrieved from [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Retrieved from [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules, 17(10), 12139-12148. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Harvard University. Retrieved from [Link]

  • Gabr, M. (2017, June 20). Workup for removing tin byproducts? ResearchGate. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 13(5), 3369-3386. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(23), 15835-15840. [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 8, 1034-1038. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(33), 6515-6518. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 1-4. [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(17), 11258-11266. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 29(2), 59-68. [Link]

  • Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. New Journal of Chemistry, 45(1), 183-192. [Link]

  • iodonium 2,2,2-trifluoroacetate. IUCrData, 8(5), x230300. [Link]

  • 7-indolinecarboxaldehyde. Organic Syntheses, 79, 130. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2019(2), M1068. [Link]

  • Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. Journal of the Chemical Society, Perkin Transactions 1, (18), 2455-2460. [Link]

  • Kumamoto, H., et al. (2003). Lithiation-stannylation chemistry for nucleoside synthesis. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1541-1543. [Link]

  • Kumamoto, H., et al. (2003). Lithiation-Based Silylation and Stannylation for Nucleoside Synthesis. Semantic Scholar. Retrieved from [Link]

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Validation

A Strategic Guide to Carbon-Carbon Bond Formation: Advantages of Stille Coupling Over Suzuki Coupling for Specific Substrates

In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for the construction of carbon-carbon bonds. B...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for the construction of carbon-carbon bonds. Both have been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] While the Suzuki coupling, with its use of generally less toxic and readily available boronic acids, is often the first choice for many applications, seasoned researchers recognize that the Stille coupling offers distinct and sometimes insurmountable advantages for a specific range of challenging substrates.[1][3]

This guide provides an in-depth comparison of these two indispensable reactions, moving beyond a general overview to offer field-proven insights and experimental data that illuminate the specific scenarios where the Stille coupling is not just an alternative, but the superior strategic choice. We will delve into the mechanistic nuances that underpin these advantages and provide practical, step-by-step protocols to empower researchers in their synthetic endeavors.

The Deciding Factors: When to Choose Stille Over Suzuki

The primary advantages of the Stille coupling lie in its remarkable functional group tolerance and its efficacy with sterically demanding substrates.[1][4][5] These benefits stem from the nature of the organotin reagents and the milder reaction conditions often employed.

Superior Performance with Sterically Hindered Substrates

One of the most significant advantages of the Stille coupling is its ability to forge C-C bonds where the Suzuki coupling falters due to steric congestion. The transmetalation step in the Suzuki reaction is often more sensitive to steric hindrance around the coupling partners.

A compelling example is the synthesis of mesityl-diazocine. In a direct comparison, the Stille coupling of a stannylated diazocine with 1-bromo-2,4,6-trimethylbenzene (mesityl bromide) proceeded in a significantly higher yield than the corresponding Suzuki coupling.[6] This highlights the Stille reaction's greater tolerance for bulky substituents on either coupling partner. Another study demonstrated that for the synthesis of a sterically hindered biaryl, increasing the catalyst load up to 20 mol% in the Suzuki reaction did not improve the yield, whereas the Stille coupling provided the product in good yield.[6]

Coupling PartnersReactionYield (%)Reference
Stannylated Diazocine + Mesityl BromideStille CouplingHigh[6]
Borylated Diazocine + Mesityl BromideSuzuki CouplingLow to Moderate[6]
Stannylated Diazocine + 1-bromo-2-isopropylbenzeneStille Coupling86[6]
Borylated Diazocine + 1-bromo-2-isopropylbenzeneSuzuki Coupling60[6]

This enhanced reactivity with sterically demanding substrates can be attributed to the nature of the organotin reagents and the mechanism of transmetalation. The longer Sn-C bond, compared to the B-C bond, may play a role in reducing steric clash during the transmetalation step.[7][8]

Exceptional Functional Group Tolerance: Bypassing the Limitations of Basic Conditions

The Suzuki coupling typically requires basic conditions to activate the boronic acid for transmetalation.[9] This necessity can be a significant drawback when working with substrates bearing base-sensitive functional groups, such as esters, ketones, and aldehydes, or those containing acidic protons.[10][11] The Stille coupling, in contrast, can often be performed under neutral or nearly neutral conditions, offering a much broader functional group tolerance.[4][5]

For instance, the presence of unprotected phenols and anilines can be problematic in Suzuki couplings, often leading to side reactions like Buchwald-Hartwig amination or etherification.[6] In contrast, Stille couplings have been successfully employed for the direct coupling of substrates bearing these unprotected functionalities.[6] Similarly, substrates with enolizable ketones or aldehydes are at risk of undergoing aldol-type side reactions under the basic conditions of a Suzuki coupling.[11] The milder conditions of the Stille reaction circumvent these issues.

A direct comparison in the functionalization of diazocines showed that the Stille coupling was successful in coupling unprotected 4-bromophenol and 4-bromoaniline, whereas the Suzuki coupling led to undesired side reactions.[6]

Substrate FeatureStille Coupling AdvantageSuzuki Coupling Limitation
Acidic Protons (e.g., phenols, anilines) Tolerated under neutral conditionsPotential for deprotonation and side reactions
Base-Sensitive Groups (e.g., esters, ketones) Compatible with mild/neutral conditionsRisk of hydrolysis or aldol-type reactions
Coordinating Heterocycles Generally high yieldsLower to moderate yields observed[6]
Avoiding Protodeboronation: A Key Advantage with Sensitive Boronic Acids

A common and often frustrating side reaction in Suzuki couplings is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[3][12] This process consumes the nucleophilic partner and reduces the overall yield. Protodeboronation is often promoted by the basic and aqueous conditions of the reaction and is particularly problematic for electron-rich or sterically hindered arylboronic acids and some heteroarylboronic acids.[3][13]

Organotin reagents are generally more stable under a wider range of reaction conditions and are not susceptible to this type of degradation pathway.[4][14] This stability makes the Stille coupling a more reliable choice when working with substrates that are prone to protodeboronation.

Mechanistic Underpinnings of the Stille and Suzuki Couplings

To fully appreciate the practical advantages of the Stille coupling, it is essential to understand the catalytic cycles of both reactions.

The Catalytic Cycles: A Visual Comparison

The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][15]

Stille_vs_Suzuki_Cycles cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Pd0_S Pd(0)L_n OA_S R¹-Pd(II)(X)L_n Pd0_S->OA_S Oxidative Addition (R¹-X) TM_S R¹-Pd(II)(R²)L_n OA_S->TM_S Transmetalation (R²-SnR₃) TM_S->Pd0_S Reductive Elimination RE_S R¹-R² TM_S->RE_S Pd0_Su Pd(0)L_n OA_Su R¹-Pd(II)(X)L_n Pd0_Su->OA_Su Oxidative Addition (R¹-X) TM_Su R¹-Pd(II)(R²)L_n OA_Su->TM_Su Transmetalation ([R²-B(OH)₃]⁻) TM_Su->Pd0_Su Reductive Elimination RE_Su R¹-R² TM_Su->RE_Su

Caption: Catalytic cycles of Stille and Suzuki couplings.

The key difference lies in the transmetalation step. In the Suzuki coupling, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers the organic group to the palladium center.[9] In the Stille coupling, the organotin reagent can directly transmetalate without the need for a base, although additives like Cu(I) salts can accelerate this step, particularly for sterically hindered substrates.[16]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for representative Stille and Suzuki coupling reactions.

Protocol 1: Stille Coupling of a Sterically Hindered Vinyl Triflate

This protocol is adapted from a procedure used in the synthesis of a complex natural product, demonstrating the utility of the Stille coupling for challenging substrates.[15]

Materials:

  • Enol triflate (1.0 eq)

  • Organotin reagent (1.15 eq)

  • Palladium(II) bis(diphenylphosphino)ferrocene dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Lithium chloride (LiCl) (5.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonia solution (NH₃·H₂O)

  • Hexane

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the enol triflate (1.0 eq).

  • Add anhydrous DMF (to make a 0.1 M solution), previously degassed by bubbling with nitrogen for 45 minutes.

  • Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq), and LiCl (5.3 eq).

  • Purge the reaction flask with the inert gas for 10 minutes.

  • Add the organotin reagent (1.15 eq) via syringe.

  • Heat the reaction mixture to 40 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and transfer to a separatory funnel containing a 1:2 mixture of concentrated ammonia solution and water.

  • Extract the aqueous layer with hexane (3x).

  • Combine the organic layers and wash with the ammonia/water mixture followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • CuI and LiCl: These additives are crucial for facilitating the transmetalation step, especially with less reactive or sterically hindered substrates. CuI is believed to act as a co-catalyst, while LiCl helps to break up tin aggregates and accelerate the reaction.

  • Pd(dppf)Cl₂·CH₂Cl₂: This palladium catalyst is often effective for challenging couplings due to the bite angle and electronic properties of the dppf ligand.

  • Degassed DMF: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Ammonia/Water Wash: This workup procedure helps to remove the tin byproducts.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound

This protocol is a general and efficient method for the synthesis of biaryls in an aqueous medium.[17]

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Distilled water

  • Co-solvent (e.g., n-propanol, acetone)

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), Na₂CO₃ (2.0 eq), and Pd(OAc)₂ (0.5 mol%).

  • Add a mixture of distilled water and the chosen co-solvent (e.g., 3.5 mL water and 3 mL n-propanol for a 1 mmol scale reaction).

  • Stir the mixture vigorously at the desired temperature (e.g., 35-60 °C) in air.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and extract with diethyl ether (4x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

  • Na₂CO₃: The base is essential for the formation of the active boronate species required for transmetalation.

  • Aqueous Co-solvent System: The use of water as a solvent is environmentally friendly and can accelerate the reaction in some cases. The co-solvent is necessary to ensure solubility of the organic substrates.

  • Ligand-Free Pd(OAc)₂: For many simple biaryl syntheses, a ligand-free palladium source is sufficient, simplifying the reaction setup.

  • Excess Boronic Acid: Using a slight excess of the boronic acid can help to drive the reaction to completion, especially if some protodeboronation occurs.

Decision-Making Workflow for Method Selection

The choice between Stille and Suzuki coupling is a critical strategic decision in synthesis design. The following workflow can guide this process:

Decision_Workflow start Substrate Analysis steric_hindrance High Steric Hindrance? start->steric_hindrance functional_groups Base-Sensitive or Acidic Functional Groups? steric_hindrance->functional_groups No stille Stille Coupling is the Preferred Method steric_hindrance->stille Yes boronic_acid_stability Boronic Acid Prone to Protodeboronation? functional_groups->boronic_acid_stability No functional_groups->stille Yes suzuki Suzuki Coupling is a Good Starting Point boronic_acid_stability->suzuki No boronic_acid_stability->stille Yes toxicity Consider Toxicity and Purification of Tin Reagents stille->toxicity

Caption: Workflow for selecting between Stille and Suzuki coupling.

Conclusion and Future Outlook

While the Suzuki coupling remains a workhorse in organic synthesis due to its operational simplicity and the low toxicity of boron reagents, the Stille coupling is an indispensable tool for overcoming specific synthetic challenges.[3][10] Its superior performance with sterically hindered substrates and its exceptional functional group tolerance make it the go-to method for a range of complex molecular architectures where the Suzuki coupling may fail.[1][6]

The primary drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[5][18] However, with proper handling procedures and optimized purification protocols, these challenges can be effectively managed.

As the demand for increasingly complex and functionally diverse molecules grows in fields like drug discovery and materials science, a deep understanding of the relative strengths and weaknesses of different cross-coupling reactions is paramount. By recognizing the specific advantages of the Stille coupling, researchers can expand their synthetic toolbox and more efficiently access challenging molecular targets.

References

  • Stille Coupling. NROChemistry. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego State University. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Unconventional Macrocyclizations in Natural Product Synthesis. PMC. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Stille Reaction. Chem 115 Myers. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of chiral binaphthalenes using the asymmetric Suzuki reaction. ResearchGate. [Link]

  • Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis. Journal of the American Chemical Society. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. YouTube. [Link]

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. [Link]

  • Introduction to organotin chemistry - and applications. Gelest, Inc. [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. [Link]

  • Review of organotin compounds: chemistry and applications. Academia.edu. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Ch 23 Stille and Suzuki Coupling. YouTube. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Organotin chemistry. Wikipedia. [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. PMC. [Link]

  • A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

Sources

Comparative

Spectroscopic data interpretation for biaryl compounds with fluorine and methoxy groups

Executive Summary In medicinal chemistry, biaryl scaffolds are ubiquitous, serving as the backbone for privileged structures in kinase inhibitors and liquid crystals. The substitution pattern at the ortho-position is cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, biaryl scaffolds are ubiquitous, serving as the backbone for privileged structures in kinase inhibitors and liquid crystals. The substitution pattern at the ortho-position is critical for controlling axial chirality (atropisomerism) and metabolic stability.

This guide compares the spectroscopic interpretation of Fluorine (F) versus Methoxy (OMe) substituted biaryls. While both substituents introduce steric bulk and electronic perturbation, their spectroscopic signatures require distinct analytical workflows. This document provides a comparative analysis of their NMR, MS, and IR profiles, supported by experimental protocols for advanced structural elucidation.

Part 1: The 1D NMR Fingerprint

The primary distinction between F- and OMe-biaryls lies in the spin-active nature of the


F nucleus (

, 100% abundance) versus the spin-inactive oxygen. This fundamental difference dictates the complexity of the

C spectrum and the available 2D correlation methods.
Table 1: Comparative Spectroscopic Signatures
FeatureFluorinated Biaryl (Ar-F)Methoxylated Biaryl (Ar-OMe)

H NMR
No direct signal for substituent. Indirect detection via

coupling (5–9 Hz ortho).
Distinct singlet (

3.7–4.0 ppm). Integral = 3H.

C NMR
Diagnostic Splitting.

coupling is observable up to 4 bonds away.
Chemical Shift Only.

deshielded (

~160 ppm). No coupling.

F NMR
Sharp singlet/multiplet (

-110 to -130 ppm for aromatics).
Silent.
Electronic Effect Strong EWG (

= 0.06). Shields ipso-C, deshields ortho-C.
Strong EDG (

= -0.27). Deshields ipso-C, shields ortho-C.
Steric Bulk Small (

= 1.47 Å). Low barrier to rotation unless poly-substituted.
Large (

> 1.52 Å). High barrier; often locks conformation.
Deep Dive: The C Coupling Constant as a Ruler

For fluorinated biaryls, the


C spectrum is not just a list of peaks; it is a connectivity map. Unlike the OMe group, which only affects chemical shift, the Fluorine atom splits carbon signals with predictable magnitude.
  • 
     (Ipso):  ~245 Hz. This massive splitting confirms the direct attachment point.
    
  • 
     (Ortho):  ~21 Hz.[1][2] Identifies carbons adjacent to the F-bearing position.[2]
    
  • 
     (Meta):  ~8 Hz.[1][2]
    
  • 
     (Para):  ~3 Hz.
    

Application Insight: In a biaryl system, if you observe a doublet with


 Hz, you have successfully identified the C-F bond. If you see a singlet at 

55-60 ppm, you have confirmed the OMe.

Part 2: Conformational Analysis & Atropisomerism

Biaryl compounds often exist as rapidly interconverting rotamers or stable atropisomers. The choice between F and OMe dramatically alters the energy barrier to rotation.

  • OMe Effect: The methoxy group is bulky. In ortho-substituted biaryls, it forces the rings to twist significantly (often >60°) to minimize steric clash, potentially locking the axis (atropisomerism).

  • Fluorine Effect: Fluorine is small (isostere of H/OH). A single ortho-F often allows free rotation. However, the "Ortho-Fluorine Effect" can induce specific planar conformations due to dipole-dipole interactions or repulsion with lone pairs on the adjacent ring.

The Diagnostic Workflow: NOESY vs. HOESY

To determine the 3D structure (e.g., syn vs anti conformation), we must measure through-space interactions.

  • For OMe-Biaryls (NOESY): Use standard

    
    H-
    
    
    
    H NOESY. The OMe protons (
    
    
    3.8) serve as a "lighthouse," showing NOE correlations to the ortho-protons of the neighboring ring.
  • For F-Biaryls (HOESY): Since F has no protons, NOESY is blind to it. You must use

    
    H-
    
    
    
    F HOESY
    (Heteronuclear Overhauser Effect Spectroscopy). This technique detects magnetization transfer between the F nucleus and protons on the adjacent ring.
Visualization: Structural Elucidation Logic

BiarylAnalysis Start Biaryl Sample CheckSub Check Substituent Start->CheckSub OMe Methoxy (OMe) CheckSub->OMe C-O Bond Fluorine Fluorine (F) CheckSub->Fluorine C-F Bond HNMR 1H NMR: Singlet @ 3.8ppm OMe->HNMR NOESY 1H-1H NOESY HNMR->NOESY ResultOMe Map OMe -> Ring H (Steric Lock Confirmation) NOESY->ResultOMe FNMR 19F NMR: Signal @ -120ppm Fluorine->FNMR CNMR 13C NMR: Look for 1J_CF (245 Hz) FNMR->CNMR HOESY 1H-19F HOESY CNMR->HOESY ResultF Map F -> Ring H (Electronic/Dipole Conf.) HOESY->ResultF

Figure 1: Decision tree for spectroscopic characterization of biaryl atropisomers. Note the divergence in 2D NMR techniques (NOESY vs. HOESY).

Part 3: Mass Spectrometry & IR

While NMR is the gold standard for structure, MS and IR provide complementary validation.

Mass Spectrometry (Fragmentation)[3][4][5]
  • Ar-OMe: The methoxy group is prone to specific fragmentation pathways. Expect to see [M-15] (loss of methyl radical,

    
    ) or [M-31]  (loss of methoxy, 
    
    
    
    ). In Electron Impact (EI), the McLafferty rearrangement is common if alkyl chains are present.
  • Ar-F: The C-F bond is exceptionally strong (~116 kcal/mol). It rarely breaks during standard fragmentation. You will typically see the molecular ion [M]+ as the base peak or very high intensity. Loss of F ([M-19]) is rare and diagnostic of high-energy collision processes.

Infrared Spectroscopy (IR)[6][7]
  • Ar-OMe: Look for the C-H stretch of the methyl group just below 3000 cm

    
     (2850–2950 cm
    
    
    
    ) and the strong C-O stretch in the fingerprint region (1000–1300 cm
    
    
    ).
  • Ar-F: The C-F stretch appears in the 1000–1400 cm

    
     region. However, it is often obscured by the C-C skeletal vibrations of the aromatic ring. It is generally less diagnostic than the C-O stretch of the methoxy group.
    

Part 4: Experimental Protocols

Protocol A: H- F HOESY Setup (For Fluorinated Biaryls)

Objective: Determine the spatial proximity of the Fluorine atom on Ring A to Protons on Ring B.

Prerequisites:

  • Probe: Double-resonance probe (H/F/X) or dedicated Fluorine probe.

  • Sample Conc: >10 mg/mL (HOE is weak; sensitivity is key).

Step-by-Step:

  • Tune & Match: Tune both

    
    H and 
    
    
    
    F channels accurately. Mismatched tuning on the F-channel will destroy the magnetization transfer.
  • Pulse Sequence: Select hoesyhf (Bruker) or equivalent.

  • Mixing Time (

    
    ):  This is the critical parameter.[3]
    
    • Small Molecules (<400 MW): Set

      
       = 0.8 - 1.2 seconds .
      
    • Biaryls (Intermediate tumbling): Set

      
       = 0.4 - 0.6 seconds .
      
    • Rationale: If the mixing time is too short, NOE doesn't build up. If too long, spin diffusion spreads the signal to non-neighboring protons, causing false positives.

  • Acquisition:

    • Set spectral width (SW) for F (F1 dimension) to cover -100 to -180 ppm.

    • Set SW for H (F2 dimension) to standard aromatic window (6-9 ppm).

    • Scans (NS): Minimum 32 (HOE signals are 1-5% of diagonal intensity).

  • Processing: Use a sine-bell squared window function (QSINE) to suppress truncation artifacts.

Protocol B: C NMR with F Decoupling (Optional but Recommended)

To simplify the complex splitting in F-biaryls:

  • Standard: Run standard

    
    C-{1H} (proton decoupled). You will see complex quartets/doublets due to C-F coupling.
    
  • Advanced: Run

    
    C-{1H, 19F} (triple resonance). This collapses the C-F multiplets into singlets, significantly boosting signal-to-noise (S/N) and simplifying assignment. Note: Requires specialized hardware (triple resonance probe).
    

References

  • Iowa State University. NMR Coupling Constants - Chemical Instrumentation Facility. (Standard values for C-F coupling). [Link]

  • National Institutes of Health (NIH). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (Chemical shift ranges and scaling factors). [Link]

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. (Biaryl specific shift data). [Link]

  • ResearchGate. Determination of the conformation of 1 R by 2D NMR spectroscopy: NOESY... (Methodology for conformational analysis using NOE). [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (IR stretch data for C-O and C-F). [Link]

Sources

Validation

Mechanistic comparison of Stille, Suzuki, and other cross-coupling reactions

This guide provides a mechanistic and practical comparison of Palladium-catalyzed cross-coupling reactions, designed for researchers in medicinal chemistry and process development. Executive Summary: The Decision Matrix...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a mechanistic and practical comparison of Palladium-catalyzed cross-coupling reactions, designed for researchers in medicinal chemistry and process development.

Executive Summary: The Decision Matrix

In drug discovery, the choice between Stille, Suzuki-Miyaura, and Negishi couplings is rarely about yield alone; it is a trade-off between functional group tolerance , reagent stability , and downstream purification .

FeatureSuzuki-Miyaura Stille Negishi
Primary Utility Routine biaryl synthesis; GMP manufacturing.Complex natural products; base-sensitive substrates; heterocycles.

centers; highly hindered substrates.
Key Reagent Organoboron (

)
Organotin (

)
Organozinc (

)
Mechanism Constraint Requires Base to activate boron.Neutral conditions ; requires high temp or additives (

,

).
Moisture sensitive ; requires inert atmosphere.
Toxicity (ICH Q3D) Low (Boron not Class 1/2).High (Tin is Class 3, but organotins are neurotoxic/difficult to purge).Moderate (Zinc is Class 3).
Atom Economy High (Water soluble byproducts).Low (High MW tin byproducts).Moderate.

Mechanistic Deep Dive: The Transmetallation Divergence

While all Pd-catalyzed couplings follow the oxidative addition/reductive elimination cycle, the transmetallation step is the differentiator. This is where the reaction succeeds or fails based on your substrate's electronics.

The Critical Difference
  • Suzuki (Base-Dependent): Organoboron compounds are electrophilic but kinetically inert toward the Pd(II) center. A base (e.g.,

    
    , 
    
    
    
    ) is required to form a four-coordinate boronate species
    
    
    , which becomes nucleophilic enough to attack the Palladium center.
    • Implication: Substrates sensitive to base (e.g., protecting groups, acidic protons) may decompose before coupling.

  • Stille (Neutral/Spontaneous): The

    
     bond is naturally polarized enough to undergo transmetallation with the Pd(II)-X species, though often slowly.
    
    • Implication: Ideal for late-stage functionalization of fragile scaffolds (e.g., macrolides).

Visualizing the Pathways

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Suz_Trans Transmetallation (Pd-Ar-Ar') OxAdd->Suz_Trans Slow without Base Stille_Trans Transmetallation (Pd-Ar-Ar') OxAdd->Stille_Trans Ar'-SnBu3 Neg_Trans Fast Transmetallation (Pd-Ar-Ar') OxAdd->Neg_Trans Ar'-ZnX Suz_Base Suzuki Path: Base Activation Suz_Boronate Boronate Complex [Ar'-B(OH)3]- Suz_Base->Suz_Boronate Base + Ar'-B(OH)2 Suz_Boronate->Suz_Trans Fast RedElim Reductive Elimination (Product Release) Suz_Trans->RedElim Stille_Reagent Stille Path: Neutral Conditions Stille_Reagent->Stille_Trans Stille_Trans->RedElim Neg_Reagent Negishi Path: Zn Activation Neg_Reagent->Neg_Trans Neg_Trans->RedElim RedElim->Pd0 Regeneration

Figure 1: Unified Catalytic Cycle showing the divergence in Transmetallation strategies. Note the requirement for base activation in the Suzuki pathway versus the neutral Stille pathway.

Comparative Performance Analysis

A. Toxicity & Purification (The "Tin" Problem)

This is the single biggest barrier to Stille coupling in pharma.

  • Stille: Tributyltin chloride (

    
    ) is a byproduct. It is highly lipophilic, often co-eluting with the product on silica gel. It is neurotoxic and an endocrine disruptor.
    
    • Mitigation: Use of

      
       on silica filtration (forms insoluble polymeric tin fluorides) or specific scavengers (e.g., polymer-supported thiols).
      
  • Suzuki: Boronic acid byproducts are water-soluble and easily removed during the aqueous workup.

B. Reaction Rates & Sterics
  • Negishi: Fastest. The highly polarized

    
     bond allows coupling of sterically hindered substrates (e.g., ortho-substituted biaryls) at room temperature.
    
  • Suzuki: Variable. Steric bulk on the boronic acid significantly retards the formation of the necessary boronate complex.

  • Stille: Generally slower. Often requires "Farina conditions" (addition of ligands like

    
     or 
    
    
    
    ) to dissociate the resting state of the catalyst and speed up transmetallation.
C. Functional Group Tolerance
  • Stille (Winner): Compatible with esters, amides, ketones, aldehydes, and even unprotected alcohols.

  • Suzuki: Incompatible with base-sensitive groups unless mild bases (

    
    , 
    
    
    
    ) are used. Protodeboronation (loss of the boron group) is a common side reaction for electron-rich heteroaromatics (e.g., 2-pyridineboronic acid is notoriously unstable).

Expert Protocols

Protocol A: Robust Suzuki-Miyaura Coupling (General Purpose)

Best for: Standard biaryl synthesis, scale-up candidates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%) - Rationale: Robust, air-stable, resists de-ligation.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for milder pH).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Rationale: Water is essential for the base to dissolve and form the boronate species.

Workflow:

  • Charge a reaction vial with the aryl halide, boronic acid, base, and Pd catalyst.

  • Crucial Step: Evacuate and backfill with Nitrogen/Argon (3x). Oxygen kills the active Pd(0) species.

  • Add degassed solvents via syringe.

  • Heat to 80-100°C for 2-12 hours.

  • Validation: Monitor by LCMS. Look for the disappearance of the aryl halide.

  • Workup: Dilute with EtOAc, wash with water. The boron byproducts wash away.

Protocol B: "Difficult" Stille Coupling (Complex Scaffolds)

Best for: Base-sensitive substrates, crowded centers, or when boronic acids are unstable.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Organostannane (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) or
    
    
    .
    • Rationale: Triphenylarsine (

      
      ) and Tri-2-furylphosphine are "soft" ligands that dissociate easily, creating an open coordination site for the bulky tin reagent to bind (The "Farina Effect").
      
  • Additive:

    
     (10 mol%) - Optional: The "Liebeskind-Srogl" accelerator.
    
  • Solvent: Toluene or DMF (Anhydrous).

Workflow:

  • Safety Note: Perform all weighing of tin reagents in a fume hood.

  • Combine reagents in a dry vial under Argon.

  • Heat to 90-110°C. Stille couplings often require higher thermal energy than Suzuki.

  • Purification (The Trick): Upon completion, treat the reaction mixture with 10% aqueous

    
     solution for 30 minutes. This precipitates the tin as insoluble solids. Filter through Celite before column chromatography.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine." Journal of the American Chemical Society. Link

  • International Conference on Harmonisation (ICH). (2019). "Guideline Q3D(R1) on Elemental Impurities." European Medicines Agency. Link

  • Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura Coupling in the Large-Scale Manufacture of Pharmaceutical Intermediates." Organic Process Research & Development. Link

Sources

Comparative

Dual-Axis Verification: A Guide to Cross-Validating Reaction Products with NMR and MS

Executive Summary In modern drug development and organic synthesis, relying on a single analytical method—no matter how high-resolution—is a calculated risk that often leads to costly downstream failures. Mass Spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development and organic synthesis, relying on a single analytical method—no matter how high-resolution—is a calculated risk that often leads to costly downstream failures. Mass Spectrometry (MS) offers unparalleled sensitivity, while Nuclear Magnetic Resonance (NMR) provides irrefutable structural topology.

This guide outlines a Dual-Axis Verification strategy. It moves beyond simple characterization to a rigor-based cross-validation protocol.[1] By leveraging the orthogonal nature of NMR and MS, researchers can eliminate the "blind spots" inherent to each technique, satisfying the stringent specificity requirements of ICH Q2(R2) and ensuring data integrity for regulatory submissions.

Part 1: The Case for Orthogonality (Comparative Analysis)

A common pitfall in reaction monitoring is "confirmation bias"—seeing the expected molecular ion in LC-MS and assuming the reaction is successful. However, MS cannot easily distinguish regioisomers, nor can it detect non-ionizable impurities (e.g., inorganic salts, oligomers). Conversely, NMR may miss trace toxic impurities below its limit of detection (LOD).

The following table contrasts the performance of single-method reliance versus the integrated Dual-Axis approach.

Table 1: Analytical Performance Matrix
FeatureLC-MS Only NMR Only Dual-Axis (Cross-Validation)
Primary Output

ratio, fragmentation
Connectivity, topology, stereochemistryConfirmed Structure & Purity
Sensitivity High (picomolar range)Low/Medium (millimolar range)Broad Dynamic Range
Quantification Requires analyte-specific standardsAbsolute (qNMR); no specific standard neededMass Balance Verification
Blind Spots Isobars, ion suppression, non-ionizablesTrace impurities (<0.5%), overlapping signalsMinimal (Blind spots overlap)
Stereoselectivity Poor (requires chiral column)Excellent (coupling constants, NOE)Definitive Assignment
Throughput HighLow/MediumOptimized (Screen MS

Verify NMR)

Part 2: The "Handshake" Protocol (Experimental Workflow)

This protocol is designed as a self-validating loop. Data from Method A (MS) generates a hypothesis that Method B (NMR) must confirm. If they disagree, the sample is flagged for isolation.

Phase 1: The MS Screen (Sensitivity & Identity)

Objective: Rapidly confirm molecular weight and detect trace byproducts.

  • Sample Prep: Dilute reaction aliquot in LC-MS grade methanol/acetonitrile (approx. 1 µg/mL).

  • Acquisition: Run a broad gradient (5–95% B) with ESI+ and ESI- switching.

  • Checkpoint:

    • Does the Extracted Ion Chromatogram (EIC) show the target

      
      ?
      
    • Are there co-eluting peaks with the same mass (isobars)?

    • Result: Tentative Identity established.

Phase 2: The NMR Structural Lock (Topology)

Objective: Confirm connectivity and bulk purity.

  • Sample Prep: Evaporate a separate aliquot (approx. 5–10 mg) to dryness. Re-dissolve in

    
    -DMSO or 
    
    
    
    .
    • Expert Insight: Do not use the LC-MS vial for NMR; residual mobile phase modifiers (formic acid) will shift pH-sensitive NMR peaks.

  • Acquisition:

    • 1H NMR (16 scans): Check integration ratios.

    • COSY/HSQC: If the structure is complex, run 2D to map proton-carbon correlations.

  • Checkpoint:

    • Do the splitting patterns (multiplicity) match the proposed structure?

    • Does the integration of the product peaks match the stoichiometry?

Phase 3: The Cross-Validation "Handshake"

This is the critical step often skipped. You must reconcile the two datasets.

  • Conflict A: MS shows a single clean peak, but NMR shows two sets of signals.

    • Diagnosis: You likely have Regioisomers or Diastereomers that co-elute on the LC column but have distinct magnetic environments.

    • Action: Re-run LC-MS with a flatter gradient or chiral column.

  • Conflict B: NMR looks clean (>95%), but MS shows significant impurity ions.

    • Diagnosis:Ion Suppression or High-Response Impurities . The impurity ionizes much better than the product, or the product is suppressing the impurity.

    • Action: Trust the NMR for quantity (mass balance) but report the impurity via MS for toxicity risk (ICH M7).

Part 3: Visualization of Logic

Diagram 1: The Dual-Axis Decision Tree

This workflow illustrates the decision-making process when reconciling MS and NMR data.

CrossValidation Start Reaction Crude LCMS Step 1: LC-MS Analysis (Check m/z & Purity Profile) Start->LCMS NMR Step 2: 1H NMR Analysis (Check Topology & Integration) Start->NMR Decision Data Reconciliation LCMS->Decision NMR->Decision Match Data Agrees: Structure Validated Decision->Match m/z & Topology align Conflict_Iso Conflict A: MS Clean / NMR Dirty (Suspect Isomers) Decision->Conflict_Iso Topology Mismatch Conflict_Ion Conflict B: NMR Clean / MS Dirty (Suspect Ionization Bias) Decision->Conflict_Ion Intensity Mismatch Action_Iso Action: Chiral LC or NOESY NMR Conflict_Iso->Action_Iso Action_Ion Action: qNMR for True Mass Balance Conflict_Ion->Action_Ion Action_Iso->Match Action_Ion->Match

Caption: Decision tree for reconciling discrepancies between mass spectral data and magnetic resonance topology.

Diagram 2: The Logic of Orthogonality

This diagram visualizes why both methods are required to cover the entire "Analytical Risk" space.

Orthogonality MS_Scope Mass Spectrometry Scope (Trace Detection, Molecular Weight) Intersection Validated Zone (High Confidence) MS_Scope->Intersection Risk_MS Risk: Isobars & Non-ionizables MS_Scope->Risk_MS Blind Spot NMR_Scope NMR Scope (Stereochemistry, Mass Balance) NMR_Scope->Intersection Risk_NMR Risk: Trace Impurities & Overlap NMR_Scope->Risk_NMR Blind Spot

Caption: Venn logic demonstrating how dual-axis analysis covers the blind spots inherent to single-method workflows.

Part 4: Advanced Application – qNMR vs. LC-MS Quantitation[3][4]

For drug development professionals, quantification is as important as identification.

The LC-MS Problem: LC-MS quantification relies on the ionization efficiency of the molecule. To be accurate, you need a reference standard of the exact compound you are synthesizing to build a calibration curve. In early discovery, this standard often does not exist yet.

The qNMR Solution: Quantitative NMR (qNMR) is a primary ratio method. The response factor in NMR is uniform for all protons (given sufficient relaxation delay,


).
  • Protocol: Add a known amount of an internal standard (e.g., Maleic Acid or TCNB) to the reaction crude.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    

Recommendation: Use LC-MS for relative purity (area %) during reaction monitoring. Use qNMR for absolute assay yield determination before moving to the next synthetic step.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3] Provides the regulatory framework for specificity and the necessity of orthogonal methods.[4][5] [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Guidance on submitting analytical data and the role of cross-validation. [Link]

  • Bhinderwala, F., et al. "Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation." Journal of Proteome Research, 18(4), 1807–1812. (2019). Demonstrates the scientific validity of combining MS and NMR datasets for higher accuracy.[6] [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024).[4][7] detailed comparison of qNMR versus chromatographic quantification methods. [Link]

  • Simmler, C., et al. "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51-59. (2014).[7] Validates qNMR as a primary method for absolute quantification without identical reference standards. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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